Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloro-8-cyanoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-12-8(6-15)4-3-5-9(12)11(10)14/h3-5,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOFAUCLSGVKOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396054 | |
| Record name | ethyl 4-chloro-8-cyanoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77173-67-2 | |
| Record name | ethyl 4-chloro-8-cyanoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-CHLORO-8-CYANOQUINOLINE-3-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
Introduction
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is a highly functionalized quinoline derivative that serves as a pivotal intermediate in synthetic organic chemistry. The quinoline scaffold itself is a privileged structure, forming the core of numerous compounds with significant biological activity, including antimalarial and anticancer agents.[1][2] The specific arrangement of substituents in this molecule—a reactive chloro group at the 4-position, a cyano group at the 8-position, and an ethyl carboxylate at the 3-position—makes it a versatile building block for the synthesis of complex heterocyclic systems and novel drug candidates.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.
Physicochemical and Computed Properties
The distinct properties of this compound are foundational to its application in further synthetic transformations. A summary of its key characteristics is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 77173-67-2 | PubChem[4] |
| Molecular Formula | C₁₃H₉ClN₂O₂ | PubChem[4][5] |
| Molecular Weight | 260.67 g/mol | PubChem[4] |
| Monoisotopic Mass | 260.0352552 Da | PubChem[4] |
| Appearance | Solid (Typical) | N/A |
| Boiling Point | 398.2°C at 760 mmHg | ECHEMI[6] |
| Density | 1.37 g/cm³ | ECHEMI[6] |
| XLogP3 | 2.8 | PubChem[4] |
Synthesis Pathway
The construction of the quinoline core is most effectively achieved through well-established cyclization reactions. The Gould-Jacobs reaction is a classic and reliable method for synthesizing 4-hydroxyquinoline precursors, which can then be converted to the target 4-chloro derivative.[7][8][9][10] This multi-step process begins with the condensation of an appropriately substituted aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[9][11]
Synthesis Workflow Diagram
The following diagram illustrates the typical synthetic route to obtain this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C13H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 6. echemi.com [echemi.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Gould-Jacobs Reaction [drugfuture.com]
- 11. iipseries.org [iipseries.org]
An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among the vast array of quinoline derivatives, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate stands out as a versatile intermediate for the synthesis of more complex molecules in drug discovery programs. The presence of the chloro, cyano, and carboxylate functionalities at strategic positions on the quinoline ring offers multiple points for further chemical modification, allowing for the exploration of structure-activity relationships and the development of novel drug candidates.
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound. As a Senior Application Scientist, this document is structured to not only provide a step-by-step protocol but also to offer insights into the rationale behind the chosen synthetic strategy and experimental conditions, ensuring both scientific integrity and practical applicability.
Strategic Synthesis Pathway
The most logical and well-established approach for the synthesis of the target molecule involves a two-step sequence, leveraging the classical Gould-Jacobs reaction for the construction of the core quinoline ring system, followed by a chlorination reaction to introduce the desired chloro substituent at the 4-position.
The overall synthetic transformation is depicted below:
Figure 1: Overall synthetic pathway for this compound.
This strategy is advantageous due to the commercial availability of the starting materials and the generally reliable nature of the involved reactions. The key steps are:
-
Condensation: Reaction of 2-aminobenzonitrile with diethyl ethoxymethylenemalonate to form the enamine intermediate, ethyl 2-((2-cyanoanilino)methylene)malonate.
-
Thermal Cyclization (Gould-Jacobs Reaction): Intramolecular cyclization of the enamine intermediate at high temperatures to yield the 4-hydroxyquinoline core.[1][2]
-
Chlorination: Conversion of the 4-hydroxyl group to a chloro group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).
Part 1: Synthesis of Ethyl 8-cyano-4-hydroxyquinoline-3-carboxylate (Intermediate II) via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines.[1] It proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[2] The electron-withdrawing nature of the cyano group on the aniline starting material can influence the reaction conditions required for efficient cyclization.
Step 1: Condensation of 2-Aminobenzonitrile with Diethyl ethoxymethylenemalonate
This initial step involves a nucleophilic substitution reaction where the amino group of 2-aminobenzonitrile attacks the electrophilic double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form the stable enamine intermediate.
References
An In-depth Technical Guide to Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
Introduction
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is a highly functionalized quinoline derivative that serves as a versatile intermediate in synthetic organic and medicinal chemistry. Its strategic placement of a reactive chloro group at the 4-position, a cyano moiety at the 8-position, and a carboxylate at the 3-position makes it a valuable building block for the synthesis of a diverse array of complex heterocyclic systems. The quinoline core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The presence of the cyano group can further enhance biological activity or serve as a handle for additional chemical transformations[1][2]. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 77173-67-2 | [3] |
| Molecular Formula | C₁₃H₉ClN₂O₂ | [3] |
| Molecular Weight | 260.68 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate | Inferred |
Spectroscopic Characterization (Predicted and Analog-Based)
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, as well as the ethyl group of the ester. The chemical shifts of the quinoline protons will be influenced by the electron-withdrawing effects of the chloro, cyano, and carboxylate groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all 13 carbon atoms in the molecule. Key resonances will include those for the cyano carbon (around 115-120 ppm), the carbonyl carbon of the ester (around 160-170 ppm), and the carbons of the quinoline ring system, with their chemical shifts influenced by the substituents.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the key functional groups. A strong absorption band is expected around 2220-2230 cm⁻¹ for the C≡N stretching of the cyano group[2][4]. The C=O stretching of the ester will appear as a strong band around 1720-1740 cm⁻¹. The C-Cl bond will have a characteristic absorption in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be a characteristic feature.
Synthesis and Purification
The synthesis of this compound can be logically approached through a two-step sequence involving a Gould-Jacobs reaction to construct the quinoline core, followed by chlorination.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate
This step utilizes the Gould-Jacobs reaction, a classic method for quinoline synthesis[5][6].
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-cyanobenzonitrile and a slight excess of diethyl ethoxymethylenemalonate in a high-boiling point solvent such as diphenyl ether.
-
Thermal Cyclization: Heat the reaction mixture to a high temperature (typically 240-260 °C) and maintain for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and dried.
Part 2: Chlorination of Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate
The 4-hydroxy group is converted to a 4-chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃)[7][8].
Protocol:
-
Reaction Setup: In a fume hood, carefully add Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (around 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring. The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Reactivity and Synthetic Utility
The synthetic utility of this compound is primarily dictated by the reactivity of the 4-chloro substituent, which is susceptible to nucleophilic aromatic substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the quinoline ring nitrogen and the other substituents activates the 4-position towards nucleophilic attack. This allows for the facile displacement of the chloride ion by a variety of nucleophiles.
Caption: General scheme for nucleophilic substitution at the 4-position.
Common Nucleophiles and Resulting Products:
-
Amines (R-NH₂): Reaction with primary or secondary amines yields 4-aminoquinoline derivatives. This is a widely used strategy in the synthesis of bioactive molecules, including potential kinase inhibitors.
-
Alcohols/Phenols (R-OH): In the presence of a base, alkoxides or phenoxides can displace the chloride to form 4-alkoxy or 4-aryloxyquinolines.
-
Thiols (R-SH): Thiolates, generated by treating thiols with a base, react to form 4-thioether derivatives.
Applications in Drug Discovery and Development
The structural motifs present in this compound are of significant interest in medicinal chemistry.
Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase active site. The 4-aminoquinoline scaffold, readily accessible from the title compound, is a well-established pharmacophore for this purpose. The cyano group can provide additional interactions within the active site or serve as a point for further derivatization to improve potency and selectivity[9].
Anticancer and Antimicrobial Agents
Quinoline derivatives are known to possess a broad spectrum of biological activities. The introduction of a cyano group has been shown in some cases to enhance the anticancer properties of heterocyclic compounds[1][2]. By using this compound as a starting material, a library of novel quinoline derivatives can be synthesized and screened for potential anticancer and antimicrobial activities.
Safety and Handling
Based on aggregated GHS data, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled[3].
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward, albeit not explicitly documented, synthesis and the high reactivity of its 4-chloro group make it an attractive starting material for the creation of diverse libraries of quinoline-based compounds. The potential for these derivatives to act as kinase inhibitors or other therapeutic agents underscores the importance of this compound in modern drug discovery efforts. Further exploration of its reactivity and the biological activities of its derivatives is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
An In-depth Technical Guide to Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
Introduction: The Strategic Importance of a Versatile Quinoline Scaffold
This compound is a highly functionalized heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the field of antimalarials and kinase inhibitors.[1][2] This particular derivative is of significant interest to researchers due to its strategically placed reactive sites: a chloro group at the 4-position, a cyano group at the 8-position, and an ethyl ester at the 3-position. The chloro atom, in particular, acts as an excellent leaving group, priming the molecule for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of diverse chemical moieties, making it a valuable building block for the synthesis of compound libraries aimed at discovering novel drug candidates.[3] This guide provides a comprehensive overview of its known physical and chemical properties, reactivity, and application-focused protocols.
Core Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below has been aggregated from established chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 77173-67-2 | [4][5][6] |
| Molecular Formula | C₁₃H₉ClN₂O₂ | [4][7] |
| Molecular Weight | 260.67 g/mol | [4][7] |
| Monoisotopic Mass | 260.0352552 Da | [4][8] |
| Boiling Point | 398.2 °C at 760 mmHg | [7] |
| Flash Point | 194.6 °C | [7] |
| Density | 1.37 g/cm³ | [7] |
| Refractive Index | 1.624 | [7] |
| XLogP3 | 2.8 | [4] |
| InChI | InChI=1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-12-8(6-15)4-3-5-9(12)11(10)14/h3-5,7H,2H2,1H3 | [4] |
| SMILES | CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)Cl | [4][8] |
Spectroscopic Profile: An Interpretive Analysis
While specific, published spectra for this exact molecule are not widely available, its structure allows for a robust prediction of its spectroscopic characteristics based on well-established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show distinct signals. The ethyl group will present as a quartet around 4.5-4.6 ppm (for the -OCH₂-) and a triplet around 1.4-1.5 ppm (for the -CH₃). The aromatic region (approximately 7.5-9.6 ppm) will display a complex pattern of doublets and triplets corresponding to the protons on the quinoline core. The proton at the 2-position, being adjacent to the nitrogen and the ester-bearing carbon, is expected to be the most downfield-shifted aromatic proton.
-
¹³C NMR: The carbon spectrum will be characterized by a signal for the ester carbonyl (C=O) around 164-168 ppm and the nitrile carbon (C≡N) around 115-120 ppm. The aliphatic carbons of the ethyl group will appear upfield (~62 ppm for the -CH₂- and ~14 ppm for the -CH₃). The remaining signals will correspond to the carbons of the quinoline ring system.
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the compound's functional groups. Key absorption bands would include:
-
~2230-2210 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretching vibration.
-
~1735-1720 cm⁻¹: A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ethyl ester.[9]
-
~1600-1450 cm⁻¹: Multiple bands from the C=C and C=N stretching vibrations within the aromatic quinoline ring.
-
~1250-1100 cm⁻¹: Strong C-O stretching vibrations from the ester group.[9]
-
~800-700 cm⁻¹: A band corresponding to the C-Cl stretching vibration.
Mass Spectrometry (MS)
In a mass spectrum, the compound would exhibit a distinct molecular ion peak (M⁺) at m/z 260. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 262 will be observed with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, have been calculated, which can aid in identification in advanced MS techniques.[8]
Chemical Synthesis and Reactivity Profile
Plausible Synthetic Route
The synthesis of this compound typically involves the chlorination of its 4-hydroxy precursor. This transformation is a standard and high-yielding reaction in quinoline chemistry, often employing phosphorus oxychloride (POCl₃) as both the reagent and solvent.[10]
Caption: Proposed synthesis of the title compound via chlorination.
Core Reactivity: The SNAr Reaction
The primary utility of this compound in synthetic chemistry stems from the reactivity of the C4-Cl bond. The electron-withdrawing nature of the quinoline nitrogen and the adjacent ester group activates the 4-position towards Nucleophilic Aromatic Substitution (SNAr) . This allows the chlorine atom to be readily displaced by a wide range of nucleophiles, including:
-
Amines (primary and secondary)
-
Alcohols/Phenols (alkoxides/phenoxides)
-
Thiols (thiolates)
This reactivity is the cornerstone of its use as a scaffold, enabling the creation of diverse molecular architectures for screening in drug discovery programs.
Experimental Protocol: SNAr with an Amine Nucleophile
This section provides a representative, field-proven protocol for the SNAr reaction, a critical workflow for utilizing this compound.
Objective: To synthesize an Ethyl 4-(arylamino)-8-cyanoquinoline-3-carboxylate derivative.
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (e.g., 4-methoxyaniline) (1.1 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile
-
Base (optional, for weakly nucleophilic amines): Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Reaction vessel, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
-
Vessel Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq) and the aniline derivative (1.1 eq).
-
Causality: Using a slight excess of the nucleophile ensures the complete consumption of the starting material. The vessel must be dry to prevent hydrolysis of the starting material or product.
-
-
Solvent Addition: Anhydrous DMF is added to dissolve the reactants.
-
Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr mechanism without interfering with the reaction.
-
-
Reaction Conditions: The mixture is heated to 80-100 °C under an inert atmosphere and stirred vigorously. Reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Causality: Heating provides the necessary activation energy for the reaction. An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture at elevated temperatures.
-
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
Causality: This step precipitates the solid product, which is generally insoluble in water, while the DMF and any inorganic salts remain in the aqueous phase.
-
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with water, and then a cold non-polar solvent like diethyl ether to remove non-polar impurities. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.
-
Causality: Filtration isolates the crude product. Washing removes residual solvent and impurities. Recrystallization or chromatography yields the final product in high purity.
-
Caption: General workflow for a nucleophilic aromatic substitution reaction.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate. The quinoline core is a well-established pharmacophore. By modifying the 4-position through the SNAr reaction, researchers can rapidly generate analogues to probe structure-activity relationships (SAR).
-
Kinase Inhibitors: Many EGFR and HER-2 inhibitors feature a 4-anilinoquinoline core.[11] This compound is an ideal starting point for synthesizing such molecules, where the aniline moiety can be varied to optimize binding affinity and selectivity.
-
Antimalarial Agents: The 4-aminoquinoline structure is central to drugs like chloroquine. This scaffold allows for the exploration of new derivatives to combat resistant strains of Plasmodium falciparum.[1]
-
Other Therapeutic Areas: Functionalized quinolines have shown promise as antibacterial, antiviral, and anticancer agents, making this building block relevant across a wide spectrum of therapeutic research.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and tightly sealed container away from incompatible materials.
References
- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ossila.com [ossila.com]
- 4. This compound | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rndmate.com [rndmate.com]
- 6. ETHYL 4-CHLORO-8-CYANOQUINOXALINE-3-CARBOXYLATE CAS#: 77173-67-2 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. PubChemLite - this compound (C13H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 9. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 11. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate molecular structure
An In-depth Technical Guide to the Molecular Structure of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural elucidation, physicochemical properties, synthesis, and its potential as a versatile scaffold for therapeutic agent discovery.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in pharmaceutical sciences.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][4][5][6] this compound is a synthetically valuable derivative, functionalized with key reactive groups that make it an ideal starting point for the development of novel chemical entities. This guide will meticulously dissect its molecular architecture, providing the foundational knowledge necessary for its application in research and development.
Molecular Identity and Physicochemical Profile
The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior and therapeutic potential.
IUPAC Name: this compound[7] CAS Number: 77173-67-2[7] Molecular Formula: C₁₃H₉ClN₂O₂[7]
Canonical SMILES: CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)Cl[7]
The structure features a planar quinoline core. At position 3, an ethyl carboxylate group is attached, which influences the molecule's solubility and potential for hydrogen bonding. The chlorine atom at position 4 is a critical feature; it activates the position for nucleophilic aromatic substitution, serving as a key handle for synthetic diversification. At position 8, the cyano (nitrile) group acts as a strong electron-withdrawing group, modulating the electronic properties of the entire ring system.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 260.67 g/mol | [7] |
| Monoisotopic Mass | 260.0352552 Da | [7][8] |
| XLogP3 | 2.8 | [7] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Polar Surface Area | 63 Ų | [7] |
Data sourced from the PubChem database.[7]
Structural Elucidation: Spectroscopic and Crystallographic Insights
The confirmation of the molecular structure of this compound relies on a combination of modern analytical techniques. While specific experimental data for this exact compound is not publicly available, we can infer its characteristic spectral features with high confidence based on established principles and data from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, typically in the range of 7.5-9.0 ppm. The proton at position 2 would likely appear as a sharp singlet at the most downfield region due to the deshielding effects of the adjacent nitrogen and carboxylate group. The protons on the benzo- portion of the ring would exhibit characteristic coupling patterns (doublets, triplets). The ethyl group would present as a quartet for the methylene protons (CH₂) around 4.5 ppm and a triplet for the methyl protons (CH₃) around 1.4 ppm.
-
¹³C NMR: The carbon spectrum would show a signal for the ester carbonyl carbon around 164 ppm and the nitrile carbon around 115-120 ppm. The aromatic carbons would resonate between 120-150 ppm, with quaternary carbons (like C4-Cl and C8-CN) being identifiable by their lack of attached protons in a DEPT experiment.
Mass Spectrometry (MS)
High-resolution mass spectrometry would confirm the elemental composition. The expected monoisotopic mass is 260.0353 Da.[7][8] The mass spectrum would display a characteristic isotopic pattern for a molecule containing one chlorine atom, with an [M+2]⁺ peak approximately one-third the intensity of the molecular ion peak [M]⁺.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present:
-
C≡N stretch: A sharp, intense absorption band is expected around 2220-2240 cm⁻¹ for the cyano group.
-
C=O stretch: A strong absorption from the ester carbonyl group would appear around 1720-1740 cm⁻¹.
-
C=N and C=C stretch: Multiple bands in the 1500-1620 cm⁻¹ region would correspond to the aromatic quinoline ring.
-
C-O stretch: A signal for the ester C-O bond would be present in the 1100-1300 cm⁻¹ range.
-
C-Cl stretch: A band in the fingerprint region, typically 700-800 cm⁻¹, would indicate the carbon-chlorine bond.
X-ray Crystallography
While the crystal structure for this specific molecule is not reported, analysis of similar compounds like ethyl 2,4-dichloroquinoline-3-carboxylate and ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate suggests key structural features.[9][10] The quinoline ring system is expected to be essentially planar. The ethyl carboxylate group would likely be twisted out of the plane of the quinoline ring to minimize steric hindrance.[10][11] Intermolecular interactions in the solid state would likely be governed by π-π stacking of the aromatic rings.[9][11]
Validated Synthesis Protocol
The synthesis of this compound typically proceeds from its 4-hydroxy (or 4-oxo) precursor. The following protocol is a robust and widely adopted method for this class of transformation.
Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Methodology
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 8-cyano-4-hydroxyquinoline-3-carboxylate (1.0 eq).
-
Reagent Addition: Under a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃, ~10 eq). The POCl₃ serves as both the chlorinating agent and the solvent.
-
Causality: POCl₃ is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group of the 4-quinolone tautomer, converting it into a good leaving group which is subsequently displaced by a chloride ion to form the 4-chloroquinoline.
-
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. The crude product often precipitates as a solid.
-
Trustworthiness: This quenching step is critical for safety and for isolating the product. The resulting aqueous solution will be strongly acidic.
-
-
Extraction: Neutralize the aqueous slurry carefully with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.
-
Validation: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy, comparing the data to the expected values described in Section 3.
Reactivity, Derivatization, and Therapeutic Potential
The true value of this compound lies in its potential as a molecular scaffold. The C4-chloro group is the primary site of reactivity, making it an excellent electrophile for nucleophilic aromatic substitution (SₙAr) reactions.
This reactivity allows for the systematic synthesis of large libraries of 4-substituted quinoline derivatives by introducing various nucleophiles, such as amines, thiols, or alcohols. This strategy is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[12]
Diagram: Scaffold Derivatization Strategy
Caption: Derivatization of the core scaffold via SₙAr reactions.
The broader class of quinoline-3-carboxylate derivatives has shown significant promise as antiproliferative agents against various cancer cell lines.[4][5][13] The mechanism often involves the induction of apoptosis.[5] By systematically replacing the 4-chloro group, researchers can fine-tune the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles (ADMET). The cyano group at the 8-position can also be further manipulated or utilized for its electron-withdrawing and potential hydrogen-bonding capabilities.
Conclusion
This compound is more than a simple chemical compound; it is a highly valuable and versatile platform for innovation in drug discovery. Its molecular structure, characterized by a planar aromatic core and strategically placed functional groups, provides a robust foundation for synthetic exploration. The well-defined methods for its synthesis and the predictable reactivity of its 4-chloro position empower chemists to generate diverse molecular libraries. As research into quinoline-based therapeutics continues to grow, this scaffold is poised to play a crucial role in the development of next-generation agents to combat a range of human diseases.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C13H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 9. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
This guide provides a detailed technical overview of the spectroscopic properties of this compound, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug discovery. Quinoline scaffolds are significant pharmacophores known for a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Understanding the precise structure and electronic properties of novel derivatives like this one is paramount for elucidating structure-activity relationships (SAR) and advancing drug development programs.
Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on a detailed prediction and interpretation of its expected spectroscopic data based on first principles and comparative analysis with structurally related compounds. This approach provides a robust framework for researchers to identify and characterize this molecule.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a quinoline core. The structure is characterized by three key substituents: a chlorine atom at position 4, a cyano group at position 8, and an ethyl carboxylate group at position 3. These substituents critically influence the molecule's electronic distribution and, consequently, its spectroscopic signatures.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClN₂O₂ | [4] |
| Molecular Weight | 260.67 g/mol | [4] |
| Monoisotopic Mass | 260.0352552 Da | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 77173-67-2 | [4] |
digraph "structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; Cl [label="Cl", fontcolor="#EA4335"]; C_ester [label="C"]; O_ester1 [label="O"]; O_ester2 [label="O"]; CH2_ethyl [label="CH₂"]; CH3_ethyl [label="CH₃"]; C_cyano [label="C"]; N_cyano [label="N"]; H2[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"];
// Define positions (adjust as needed for better layout) C1 [pos="0,1!"]; C2 [pos="1,1.5!"]; C3 [pos="2,1!"]; C4 [pos="2,0!"]; C5 [pos="1,-0.5!"]; C6 [pos="0,0!"]; N1 [pos="-1,0.5!"]; C7 [pos="-1,-0.5!"]; C8 [pos="-2,0!"]; C9 [pos="-2,1!"]; C10 [pos="-1,1.5!"]; Cl [pos="3,1.5!"]; C_ester [pos="3,-0.5!"]; O_ester1 [pos="3,-1.5!"]; O_ester2 [pos="4,0!"]; CH2_ethyl [pos="5,0!"]; CH3_ethyl [pos="6,0!"]; C_cyano [pos="-3,1.5!"]; N_cyano [pos="-4,2!"]; H2[pos="1,2.5!"]; H5[pos="1,-1.5!"]; H6[pos="-0.5,-1!"]; H7 [pos="-2.5,-0.5!"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; N1 -- C7; C7 -- C6; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C1; C3 -- Cl; C4 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- CH2_ethyl; CH2_ethyl -- CH3_ethyl; C9 -- C_cyano; C_cyano -- N_cyano [style=triple]; C2 -- H2; C5 -- H5; C8 -- H7; C10 -- H6;
// Manually add labels for clarity label_2 [label="2", pos="1.2, 1.8!", fontsize=10]; label_3 [label="3", pos="2.3, 1.2!", fontsize=10]; label_4 [label="4", pos="2.3, -0.2!", fontsize=10]; label_4a [label="4a", pos="1.2, -0.8!", fontsize=10]; label_5 [label="5", pos="-0.2, -1.2!", fontsize=10]; label_6 [label="6", pos="-1.8, -1.2!", fontsize=10]; label_7 [label="7", pos="-2.8, -0.2!", fontsize=10]; label_8 [label="8", pos="-2.8, 1.2!", fontsize=10]; label_8a [label="8a", pos="-1.2, 1.8!", fontsize=10];
}
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on established chemical shift theory and data from analogous quinoline structures.[5][6]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the protons of the ethyl ester group. The electron-withdrawing nature of the cyano, chloro, and carboxylate groups will generally shift the aromatic protons downfield.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.1 - 9.3 | Singlet (s) | 1H | H-2 | The proton at C-2 is adjacent to the ring nitrogen and is significantly deshielded, appearing far downfield. |
| ~8.3 - 8.5 | Doublet of doublets (dd) | 1H | H-5 | H-5 is ortho to the electron-withdrawing cyano group at C-8, resulting in a downfield shift. It will be coupled to H-6 and H-7. |
| ~8.1 - 8.3 | Doublet of doublets (dd) | 1H | H-7 | H-7 is ortho to the cyano group and will be shifted downfield, coupled to H-5 and H-6. |
| ~7.8 - 8.0 | Triplet (t) | 1H | H-6 | H-6 is coupled to both H-5 and H-7, appearing as a triplet. Its chemical shift is influenced by the surrounding protons. |
| ~4.5 - 4.7 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are adjacent to the ester oxygen, causing a downfield shift. They are split into a quartet by the methyl protons. |
| ~1.4 - 1.6 | Triplet (t) | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are predicted based on standard ranges for sp² and sp³ hybridized carbons and the electronic effects of the substituents.[7][8]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164 - 166 | C=O (Ester) | Carbonyl carbons appear significantly downfield. This range is typical for esters.[9] |
| ~150 - 152 | C-2 | Carbon adjacent to nitrogen in a heteroaromatic system is highly deshielded. |
| ~148 - 150 | C-4 | Attached to an electronegative chlorine atom, this carbon is shifted downfield. |
| ~146 - 148 | C-8a | A quaternary carbon at the fusion of the two rings. |
| ~135 - 137 | C-5 | Aromatic CH carbon, shifted downfield by the adjacent cyano group. |
| ~130 - 132 | C-7 | Aromatic CH carbon, also influenced by the ortho cyano group. |
| ~128 - 130 | C-6 | Aromatic CH carbon. |
| ~125 - 127 | C-4a | Quaternary carbon at the ring junction. |
| ~122 - 124 | C-3 | Quaternary carbon attached to the ester group. |
| ~116 - 118 | C≡N (Cyano) | The cyano carbon has a characteristic chemical shift in this region. |
| ~110 - 112 | C-8 | Quaternary carbon bearing the cyano group. |
| ~62 - 64 | -OCH₂CH₃ | The methylene carbon is attached to oxygen, causing a downfield shift into this range. |
| ~14 - 15 | -OCH₂CH₃ | The terminal methyl carbon is a typical upfield alkyl signal. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to fragmentation, while Electrospray Ionization (ESI) would show the protonated molecular ion.
Predicted High-Resolution MS (ESI+)
| m/z | Adduct | Formula | Calculated Mass |
| 261.04253 | [M+H]⁺ | C₁₃H₁₀ClN₂O₂⁺ | 261.04255 |
| 283.02447 | [M+Na]⁺ | C₁₃H₉ClN₂NaO₂⁺ | 283.02449 |
Data predicted by PubChem.[10]
Plausible EI Fragmentation Pathway
Under EI conditions, the molecular ion (M⁺˙) at m/z 260/262 (due to ³⁵Cl/³⁷Cl isotopes) would be observed. Key fragmentation steps would involve the loss of the ethyl and ester functionalities.
References
- 1. benthamscience.com [benthamscience.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. This compound | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. PubChemLite - this compound (C13H9ClN2O2) [pubchemlite.lcsb.uni.lu]
The Synthetic Versatility and Therapeutic Potential of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. From the historic antimalarial drug quinine to modern kinase inhibitors, the quinoline nucleus is a recurring motif in successful pharmaceuticals.[1] This guide focuses on a particularly valuable, yet underexplored, derivative: Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate .
This molecule is not typically an end-product therapeutic but rather a highly versatile intermediate. The presence of three distinct reactive sites—the electrophilic C4-chloro group, the ester at C3, and the cyano group at C8—provides medicinal chemists with a powerful platform for generating diverse libraries of compounds. The 4-chloro position is especially significant as it is primed for nucleophilic substitution, allowing for the introduction of various pharmacophores, most notably anilino groups, which have proven to be crucial for kinase inhibition.[2] This guide will provide an in-depth review of the synthesis, reactivity, and potential applications of this key building block, with a focus on its role in the development of targeted cancer therapies.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClN₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 260.67 g/mol | --INVALID-LINK--[1] |
| CAS Number | 77173-67-2 | --INVALID-LINK--[1] |
| Predicted XLogP3 | 2.8 | --INVALID-LINK--[1] |
| Appearance | Solid (predicted) | |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
Synthesis of the Core Scaffold: A Two-Step Approach
The synthesis of this compound can be logically approached through a robust and well-documented two-step sequence: the Gould-Jacobs reaction to construct the quinoline core, followed by chlorination to install the reactive handle at the 4-position.
Caption: Synthetic workflow for this compound.
Step 1: Gould-Jacobs Reaction for the Quinoline Core
The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline scaffold from an aniline and an alkoxymethylenemalonate ester.[3][4] The reaction proceeds via an initial condensation to form an anilidomethylenemalonate, followed by a high-temperature intramolecular cyclization.[3]
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate
-
Reactant Preparation: In a suitable round-bottom flask, combine 2-aminobenzonitrile (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Initial Condensation: Heat the mixture at 120-130°C for 1-2 hours. This step can be monitored by thin-layer chromatography (TLC) for the disappearance of the aniline starting material. The initial product is the diethyl 2-(((3-cyanophenyl)amino)methylene)malonate intermediate.
-
Thermal Cyclization: The crucial cyclization step requires high temperatures. The intermediate from the previous step is added to a high-boiling point solvent, such as diphenyl ether. The mixture is then heated to reflux (typically 250-260°C).[4] The reaction is maintained at this temperature for 30-60 minutes.
-
Rationale: The high thermal energy is necessary to overcome the activation barrier for the 6-electron electrocyclization that forms the quinoline ring system.[4] Using a high-boiling, inert solvent ensures a consistent and sufficiently high reaction temperature, which can increase cyclization yields to as high as 95%.[4]
-
-
Isolation and Purification: After cooling to room temperature, a non-polar solvent like cyclohexane is added to precipitate the crude product. The solid is collected by filtration, washed thoroughly with the non-polar solvent to remove the diphenyl ether, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Chlorination of the 4-Hydroxy Intermediate
The 4-hydroxy group of the quinoline intermediate is a tautomer of the 4-oxo form and can be readily converted to a 4-chloro group using a variety of chlorinating agents. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[5][6]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle evolved HCl), add Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate (1.0 equivalent).
-
Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents) to the flask. The reaction can be run neat or with a high-boiling inert solvent.
-
Reaction Conditions: Heat the mixture to reflux (around 100-110°C) for 2-4 hours.[5] The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Causality: The mechanism involves the initial phosphorylation of the hydroxyl group by POCl₃, forming a good leaving group. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloroquinoline.[5] Heating is required to drive the reaction to completion.
-
-
Work-up and Isolation: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood. The acidic solution is then neutralized with a base (e.g., concentrated ammonia solution or sodium bicarbonate) until a precipitate forms. The solid product is collected by filtration, washed with water, and dried. Purification can be performed by column chromatography on silica gel or by recrystallization.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The primary value of this compound lies in its utility as a precursor for potent enzyme inhibitors, particularly targeting protein kinases. The 4-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr) by amines, making it an ideal anchor point for building libraries of 4-anilinoquinolines.
The 4-Anilino-3-cyanoquinoline Pharmacophore
The 4-anilino-3-cyanoquinoline scaffold has been identified as a privileged structure for inhibiting several important protein kinases involved in cancer cell signaling, such as Src, Epidermal Growth Factor Receptor (EGFR), and Mitogen-Activated Protein Kinase Kinase (MEK).[2][7][8]
-
Src Kinase: Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, migration, survival, and angiogenesis.[2] Its overexpression or hyperactivity is strongly associated with tumor malignancy and poor prognosis in various cancers.[2]
-
Mechanism of Inhibition: 4-anilinoquinolines act as ATP-competitive inhibitors. The quinoline nitrogen typically forms a key hydrogen bond with the "hinge" region of the kinase's ATP-binding pocket, while the anilino moiety extends into a hydrophobic pocket, providing both potency and selectivity.[9] The 3-cyano group has been shown to enhance inhibitory activity compared to analogues without it.[10]
Caption: Key pharmacophoric elements of 4-anilino-3-cyanoquinoline inhibitors.
Structure-Activity Relationship (SAR) Insights
By utilizing this compound as a starting material, researchers can systematically explore the structure-activity relationships of 4-anilinoquinoline derivatives. The following table summarizes the Src kinase inhibitory activity of several 4-anilino-3-cyanoquinoline analogues, demonstrating the impact of substitutions on the anilino ring.
| Compound | R (Anilino Substitution) | Src IC₅₀ (nM) | Reference |
| 1 | 3,4-dichloro | 13 | --INVALID-LINK--[2] |
| 2 | 3-chloro, 4-fluoro | 17 | --INVALID-LINK--[2] |
| 3 | 3-bromo | 20 | --INVALID-LINK--[2] |
| 4 | 3-chloro | 30 | --INVALID-LINK--[2] |
| 5 | H (unsubstituted) | 120 | --INVALID-LINK--[2] |
These data clearly indicate that small, lipophilic groups at the 3- and 4-positions of the anilino ring are favorable for potent Src inhibition. The 8-cyano group on the quinoline core, provided by the starting material, can further modulate activity and physicochemical properties.
Mechanism of Action: Inhibition of the Src Signaling Pathway
Inhibitors derived from this scaffold can effectively block the catalytic activity of Src kinase. This prevents the phosphorylation of downstream substrates, thereby disrupting multiple oncogenic signaling cascades. The diagram below illustrates the central role of Src and how its inhibition can impact key cellular processes like proliferation, survival, and migration.
Caption: Simplified Src kinase signaling pathway and point of inhibition.[11][12][13]
Conclusion and Future Outlook
This compound is a high-value synthetic intermediate that provides a direct and efficient entry point to the 4-anilino-3-cyanoquinoline class of kinase inhibitors. The synthetic route, employing the Gould-Jacobs reaction and subsequent chlorination, is robust and scalable. The resulting scaffold is pre-functionalized for derivatization, enabling the rapid exploration of structure-activity relationships and the optimization of lead compounds. Given the established importance of kinases like Src in oncology, this building block represents a significant tool for researchers and drug development professionals aiming to create the next generation of targeted therapies. Future work will likely focus on leveraging this scaffold to develop inhibitors with improved selectivity profiles and to explore its utility against other emerging kinase targets.
References
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
From Coal Tar to Clinic: An In-depth Technical Guide on the Discovery and History of Quinoline-3-Carboxylate Compounds
Abstract: The quinoline ring system, a heterocyclic scaffold composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its journey from a simple isolate of coal tar to a privileged structure in modern drug discovery is a testament to over a century of chemical innovation. This guide focuses specifically on the quinoline-3-carboxylate subclass, tracing its historical origins from the development of foundational synthetic reactions to its emergence as a versatile pharmacophore. We will explore the key synthetic milestones that enabled access to this scaffold, detail the evolution of its biological applications from antimicrobial to potent anticancer agents, and provide field-proven insights into the experimental methodologies that underpin its development. This document serves as a technical resource for researchers, scientists, and drug development professionals, bridging the gap between historical discovery and contemporary application.
Part 1: The Quinoline Core - A 19th Century Foundation
The story of quinoline-3-carboxylates begins with the discovery of their parent scaffold, quinoline. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from coal tar, which he named "leukol" (white oil).[1] Shortly after, in 1842, Charles Gerhardt obtained a similar compound by distilling the antimalarial alkaloid quinine with a strong base, calling it "Chinoilin."[1] It was later confirmed by August Hoffmann that these two substances were, in fact, identical.[1]
The structural elucidation of quinoline as a fused benzene and pyridine ring system provided a critical framework for chemists.[2] This knowledge sparked a wave of innovation aimed at synthetically producing the quinoline core, liberating its study from the reliance on coal tar isolation. Several classical "name reactions" from this era remain fundamental.
-
Skraup Synthesis (1880): One of the earliest methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene, provided a direct, albeit vigorous, route to the basic quinoline ring.[2][3]
-
Friedländer Synthesis (1882): Paul Friedländer developed a more versatile method involving the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[4][5][6] This reaction's modularity was a significant advance, as it allowed for the direct introduction of substituents onto the newly formed pyridine ring.
These foundational syntheses were crucial, as they provided the chemical tools necessary to construct the basic quinoline architecture, paving the way for the later development of more complex derivatives like the quinoline-3-carboxylates.
Part 2: Emergence of the 3-Carboxylate Moiety
While early syntheses focused on the parent quinoline, the strategic placement of a carboxylic acid group, particularly at the 3-position, was a critical step toward creating molecules with tunable physicochemical properties and specific biological interactions. The electron-withdrawing nature of the carboxylate group significantly influences the electronic distribution of the ring system, and its ability to act as a hydrogen bond donor and acceptor makes it a key feature for molecular recognition by biological targets.
The Gould-Jacobs Reaction: A Landmark Synthesis
A pivotal moment in the history of quinoline-3-carboxylates was the development of the Gould-Jacobs reaction in 1939.[7][8] This method provided a direct and reliable pathway to 4-hydroxyquinoline-3-carboxylate esters. The reaction proceeds in two main stages:
-
Condensation: An aniline reacts with an ethyl ethoxymethylenemalonate (or similar malonic ester derivative), substituting the ethoxy group to form an anilidomethylenemalonate intermediate.
-
Thermal Cyclization: The intermediate is heated to high temperatures (typically >200°C), triggering an intramolecular 6-electron cyclization to form the 4-hydroxyquinoline-3-carboxylate product.[9][10]
The significance of this reaction cannot be overstated; it made the quinoline-3-carboxylate scaffold readily accessible for the first time, opening the door for systematic investigation into its chemical and biological properties. Subsequent hydrolysis of the ester provides the corresponding carboxylic acid.
Detailed Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol is a representative example based on the principles of the Gould-Jacobs reaction.[7][10]
Trustworthiness: This protocol is self-validating. The successful formation of the intermediate can be monitored by TLC. The final product's identity and purity are confirmed through melting point analysis and spectroscopy, ensuring the transformation has proceeded as expected.
Materials:
-
Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (1.1 eq)
-
Diphenyl ether (solvent)
-
Ethanol
-
Hexanes or petroleum ether
Procedure:
-
Step 1: Condensation. In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-110°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of aniline. During this step, ethanol is evolved as a byproduct.
-
Step 2: Cyclization. To the flask containing the crude intermediate, add diphenyl ether to serve as a high-boiling solvent. Heat the mixture to reflux (approx. 250-260°C) using a heating mantle. Maintain reflux for 15-30 minutes. The high temperature is critical for the intramolecular cyclization to occur.
-
Step 3: Isolation and Purification. Allow the reaction mixture to cool to below 100°C. Add hexanes or petroleum ether to precipitate the product. The crude solid is then collected by vacuum filtration.
-
Step 4: Recrystallization. Wash the collected solid with hexanes and then with ethanol to remove residual diphenyl ether and unreacted starting materials. Recrystallize the solid from a suitable solvent, such as glacial acetic acid or ethanol, to yield the pure ethyl 4-hydroxyquinoline-3-carboxylate as a crystalline solid.
-
Step 5: Characterization. Confirm the identity of the product by determining its melting point and analyzing it via spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Part 3: From Scaffold to Function - The Rise of Biologically Active Quinoline-3-Carboxylates
With reliable synthetic routes established, researchers began to explore the biological potential of the quinoline-3-carboxylate scaffold. This exploration has unveiled a remarkable diversity of pharmacological activities, transforming these compounds from chemical curiosities into promising leads for drug development.
Antiproliferative and Anticancer Activity
A major focus of modern research on quinoline-3-carboxylates is their potential as anticancer agents.[11] Numerous studies have demonstrated that derivatives of this scaffold can exhibit potent cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) through intrinsic pathways.[11]
The general workflow for discovering and evaluating these antiproliferative agents follows a well-defined pipeline, starting from synthesis and culminating in the identification of a lead compound.
Research has shown that strategic modifications to the quinoline core can enhance potency and selectivity. For instance, converting the 3-carboxylate ester to a carboxylic acid can alter the compound's pKa, potentially increasing its accumulation in the acidic tumor microenvironment and thereby enhancing its selective toxicity towards cancer cells over healthy cells.[12]
Table 1: Antiproliferative Activity of Selected Quinoline-3-Carboxylate Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference |
| 4k | K562 (Leukemia) | 0.28 | 2,4-disubstituted quinoline-3-carboxylate | [11] |
| 4m | K562 (Leukemia) | 0.28 | 2,4-disubstituted quinoline-3-carboxylate | [11] |
| 4m | MCF-7 (Breast Cancer) | 0.33 | 2,4-disubstituted quinoline-3-carboxylate | [11] |
| 4n | MCF-7 (Breast Cancer) | 0.33 | 2,4-disubstituted quinoline-3-carboxylate | [11] |
| 2f | MCF-7 / K562 | Potent & Selective | 2,4-disubstituted quinoline-3-carboxylic acid | [12] |
| 2l | MCF-7 / K562 | Potent & Selective | 2,4-disubstituted quinoline-3-carboxylic acid | [12] |
Enzyme Inhibition and Other Activities
Beyond cancer, the quinoline-3-carboxylate scaffold has proven to be a versatile template for designing potent and selective enzyme inhibitors.
-
Protein Kinase CK2 Inhibition: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, an enzyme implicated in cell growth and proliferation and a target for cancer therapy. Studies have identified compounds with IC₅₀ values in the sub-micromolar to low micromolar range.[13]
-
Antimicrobial Agents: Building on the long history of quinolines as antimalarial and antibacterial drugs, certain quinoline-3-carboxylic acids have been synthesized and evaluated for their potential as antimicrobial agents against various bacterial and fungal strains.[14][15]
The diverse biological activities highlight the scaffold's utility as a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple, distinct biological targets through systematic and rational chemical modification.
Conclusion
The journey of quinoline-3-carboxylate compounds from their conceptual origins in the 19th-century discovery of quinoline to their current status as promising therapeutic agents is a compelling narrative of scientific progress. Foundational synthetic achievements, most notably the Gould-Jacobs reaction, were instrumental in unlocking the potential of this scaffold. They provided the necessary tools for chemists to build and diversify these molecules, enabling a deep exploration of their biological activities. Today, the quinoline-3-carboxylate core continues to be a fertile ground for drug discovery, with ongoing research yielding potent candidates for anticancer, anti-inflammatory, and anti-infective therapies. This enduring legacy underscores the power of fundamental synthetic chemistry to drive advancements in medicine and human health.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. ablelab.eu [ablelab.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Ascendant Therapeutic Potential of Cyano-Substituted Quinolines: A Technical Guide for Drug Discovery Professionals
Foreword: The Quinoline Scaffold and the Strategic Imperative of the Cyano Group
The quinoline nucleus, a bicyclic aromatic heterocycle, has long been a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2] Its inherent planarity and ability to intercalate with biomacromolecules, coupled with the versatility for substitution at various positions, have rendered it a privileged scaffold in drug design. The strategic incorporation of a cyano (-C≡N) group onto the quinoline framework has emerged as a particularly fruitful avenue of investigation, yielding compounds with potent and often highly specific biological activities. This technical guide provides an in-depth exploration of the burgeoning field of cyano-substituted quinolines, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological potential—with a particular focus on anticancer, antimicrobial, and antiviral activities—mechanisms of action, and the experimental methodologies crucial for their evaluation.
I. Synthetic Strategies: Accessing the Cyano-Quinoline Core
The biological evaluation of any novel compound class is predicated on robust and efficient synthetic methodologies. The synthesis of cyano-substituted quinolines can be broadly approached through two main strategies: the construction of the quinoline ring system with a pre-existing cyano-functionalized precursor, or the introduction of the cyano group onto a pre-formed quinoline scaffold.
A prevalent method for the latter involves the nucleophilic substitution of a suitable leaving group, such as a halogen, with a cyanide salt. For instance, brominated quinolines can be converted to their corresponding cyano derivatives via reactions with copper(I) cyanide (CuCN).
A generalized workflow for the synthesis and biological evaluation of cyano-substituted quinolines is depicted below:
Figure 1: A generalized workflow for the synthesis and biological evaluation of cyano-substituted quinolines.
II. The Anticancer Potential of Cyano-Substituted Quinolines: A Multi-pronged Attack on Malignancy
The development of novel anticancer agents remains a paramount challenge in modern medicine. Cyano-substituted quinolines have demonstrated significant promise in this arena, exhibiting potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines.[1][2][3][4] Their mechanisms of action are often multifaceted, targeting key cellular processes essential for cancer cell survival and proliferation.
A. Inhibition of Key Oncogenic Kinases
A primary mechanism through which cyano-substituted quinolines exert their anticancer effects is the inhibition of protein kinases, enzymes that play a pivotal role in signal transduction pathways regulating cell growth, differentiation, and survival.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several cyano-substituted quinolines have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers. The cyano group often plays a crucial role in binding to the ATP-binding site of the kinase domain.
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase involved in cell proliferation, survival, and motility. Certain 4-anilino-3-cyanobenzo[g]quinolines have shown potent Src kinase inhibitory activity.
B. Disruption of Microtubule Dynamics
Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs. Some cyano-substituted pyrrolo[1,2-a]quinolines have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]
C. Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication and transcription. Certain quinoline derivatives can act as topoisomerase inhibitors, leading to DNA damage and cell death.
The interconnectedness of these mechanisms highlights the potential for cyano-substituted quinolines to overcome resistance to single-target agents.
Figure 2: Key anticancer mechanisms of action for cyano-substituted quinolines.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected cyano-substituted quinoline derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | Breast (MCF7) | 29.8 | [1] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | Leukemia (HL-60) | 19.88 | [1] |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | Breast (T47D) | 0.016 | [5] |
| Pyridin-2-one substituted quinoline (Compound 4c) | Non-small cell lung (HOP-92) | 2.37 | [3] |
| Pyridin-2-one substituted quinoline (Compound 4c) | CNS cancer (SNB-75) | 2.38 | [3] |
| Pyridin-2-one substituted quinoline (Compound 4c) | Renal cancer (RXF 393) | 2.21 | [3] |
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of cyano-substituted quinolines on cancer cell lines.[2][6]
-
Cell Culture: Maintain the desired cancer cell line in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically < 0.5%). Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
III. Antimicrobial Potential: A New Frontier in Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Cyano-substituted quinolines have demonstrated promising activity against a range of bacterial and fungal pathogens.[7][8][9][10]
Antibacterial and Antifungal Activity
Several studies have reported the in vitro antimicrobial activity of cyano-substituted quinolines. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Quantitative Antimicrobial Activity Data
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | 3.12 - 50 | [9] |
| 9-bromo substituted indolizinoquinoline-5,12-dione | Escherichia coli ATCC25922 | 2 | [7] |
| 9-bromo substituted indolizinoquinoline-5,12-dione | Streptococcus pyogenes ATCC19615 | 2 | [7] |
| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | 15.6 | [10] |
| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | 2 | [10] |
| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | 10 | [10] |
Experimental Protocol: Broth Microdilution Susceptibility Testing
This protocol is a standard method for determining the MIC of a compound against bacteria and fungi, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
IV. Antiviral Activity: A Potential Weapon Against Viral Pathogens
The exploration of cyano-substituted quinolines as antiviral agents is an emerging area of research. Some quinoline derivatives have shown activity against various viruses, including Dengue virus and Zika virus.[14][15]
Mechanism of Antiviral Action
The mechanisms of antiviral action for cyano-substituted quinolines are still under investigation but may involve interference with viral entry, replication, or other stages of the viral life cycle. For example, some quinoline derivatives appear to act at an early stage of the Dengue virus life cycle.[14]
Antiviral Activity Data
| Compound Class | Virus | Activity | Reference |
| Novel quinoline derivatives | Dengue virus serotype 2 (DENV2) | Antiviral activity in the low micromolar range | [14] |
| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika virus (ZIKV) | Reduction in ZIKV RNA production | [15] |
Experimental Protocol: Antiviral Screening (Cytopathic Effect Inhibition Assay)
This protocol provides a general method for screening compounds for antiviral activity.
-
Cell Culture: Grow a suitable host cell line in 96-well plates to form a confluent monolayer.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates at 37°C and observe daily for the appearance of a cytopathic effect (CPE), which includes morphological changes in the cells caused by the virus.
-
Data Analysis: The concentration of the compound that inhibits the CPE by 50% (EC50) is determined. Cytotoxicity of the compounds on the host cells should also be assessed in parallel to determine the selectivity index (CC50/EC50).
V. Conclusion and Future Perspectives
Cyano-substituted quinolines represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated potential as anticancer, antimicrobial, and antiviral agents warrants further intensive investigation. The strategic placement of the cyano group often leads to enhanced potency and selectivity, making these compounds attractive candidates for drug development.
Future research in this field should focus on:
-
Synthesis of diverse libraries: The generation of a wider array of cyano-substituted quinoline analogues will be crucial for comprehensive structure-activity relationship (SAR) studies.
-
Elucidation of mechanisms of action: A deeper understanding of the molecular targets and pathways modulated by these compounds will facilitate rational drug design and optimization.
-
In vivo evaluation: Promising lead compounds identified through in vitro screening must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of novel therapeutic areas: The diverse biological activities of cyano-substituted quinolines suggest that their potential may extend beyond the areas covered in this guide.
The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 4. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. apec.org [apec.org]
- 14. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate for Advanced Research
This guide provides an in-depth technical overview of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate, a pivotal research chemical for scientists and professionals in drug development. We will delve into its synthesis, chemical behavior, and its significant potential as a versatile building block in the creation of novel therapeutic agents.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties.[1] this compound emerges as a particularly valuable intermediate due to its trifunctional nature. The reactive 4-chloro position is primed for nucleophilic substitution, the ester at the 3-position offers a handle for further modification, and the cyano group at the 8-position can be transformed into various other functionalities, making it a highly adaptable scaffold for combinatorial library synthesis and lead optimization.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₃H₉ClN₂O₂ | [2] |
| Molecular Weight | 260.67 g/mol | [2] |
| CAS Number | 77173-67-2 | [2] |
| Appearance | Solid (predicted) | - |
| XlogP (predicted) | 2.8 | [3] |
Synthesis of this compound
The synthesis of this quinoline derivative can be logically approached through a multi-step sequence, culminating in the formation of the heterocyclic core, followed by chlorination. A plausible and efficient route is adapted from established methods for similar quinoline systems, such as the Gould-Jacobs reaction.[4]
Conceptual Synthetic Workflow
References
Methodological & Application
Synthesis of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is a highly functionalized quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in a wide array of pharmacologically active compounds, including antimalarial, anticancer, and antibacterial agents.[1] The specific substitution pattern of this molecule, featuring a chloro group at the 4-position, a cyano group at the 8-position, and an ethyl carboxylate at the 3-position, offers multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules and compound libraries.
This document provides a comprehensive guide to the synthesis of this compound, detailing a robust and reproducible two-step protocol. The synthesis commences with the well-established Gould-Jacobs reaction to construct the core quinoline ring system, followed by a chlorination step to yield the final product. This guide is intended to provide researchers with not only a step-by-step experimental procedure but also the underlying chemical principles, safety considerations, and troubleshooting advice to ensure a successful synthesis.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the formation of the quinoline ring system via the Gould-Jacobs reaction, which is a powerful method for the preparation of 4-hydroxyquinoline derivatives.[1][2][3] The second step is the conversion of the 4-hydroxy group to the desired 4-chloro functionality using a suitable chlorinating agent.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate
This initial step utilizes the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[1][2]
Reaction Mechanism
The Gould-Jacobs reaction begins with a nucleophilic attack of the amino group of 2-aminobenzonitrile on the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form an intermediate. This intermediate then undergoes a thermally induced intramolecular cyclization, followed by tautomerization to yield the more stable 4-hydroxyquinoline derivative.[1]
Caption: Mechanism of the Gould-Jacobs reaction.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Aminobenzonitrile | 1885-29-6 | C₇H₆N₂ | 118.14 |
| Diethyl ethoxymethylenemalonate | 87-13-8 | C₁₀H₁₆O₅ | 216.23 |
| Diphenyl ether | 101-84-8 | C₁₂H₁₀O | 170.21 |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 120-130 °C for 2 hours. During this time, ethanol will be evolved.
-
To the resulting viscous oil, add diphenyl ether (approximately 10 times the weight of 2-aminobenzonitrile).
-
Heat the mixture to reflux (approximately 250-260 °C) and maintain at this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.
-
Dilute the mixture with an equal volume of hexanes to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate as a solid.
Part 2: Synthesis of this compound
The second step involves the chlorination of the 4-hydroxy group of the quinoline intermediate. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.
Reaction Mechanism
The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride is believed to proceed via the formation of a phosphate ester intermediate. The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃. Subsequent nucleophilic attack by a chloride ion on the 4-position of the quinoline ring, with the departure of the phosphate group, yields the 4-chloroquinoline product.[4]
Caption: Mechanism of chlorination with POCl₃.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate | - | C₁₃H₁₀N₂O₃ | 242.23 |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Saturated sodium bicarbonate solution | - | NaHCO₃ (aq) | - |
| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess phosphorus oxychloride under reduced pressure. Caution: This step should be performed in a well-ventilated fume hood.
-
The residue is then carefully quenched by slowly adding it to crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.
Characterization of this compound
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₉ClN₂O₂ |
| Molecular Weight | 260.68 g/mol [5] |
| Appearance | Expected to be a solid |
| IUPAC Name | This compound[5] |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR: Signals corresponding to the ethyl group (a quartet around 4.5 ppm and a triplet around 1.4 ppm), and aromatic protons in the region of 7.5-9.0 ppm are expected.
-
¹³C NMR: Resonances for the carboxyl and cyano carbons, as well as carbons of the quinoline ring and the ethyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z 260 and an M+2 peak at m/z 262 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom.
Safety Precautions
2-Aminobenzonitrile:
-
Toxic if swallowed, in contact with skin, or if inhaled.[6]
-
Causes skin and serious eye irritation.[7]
-
Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8][9][10]
Phosphorus Oxychloride (POCl₃):
-
Causes severe skin burns and eye damage.[11]
-
Harmful if swallowed or inhaled.[12]
-
Reacts violently with water, liberating heat and toxic fumes.[11][13]
-
All manipulations should be carried out in a dry, well-ventilated fume hood.[13][14] Wear appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.[14][15] An emergency shower and eyewash station should be readily accessible.[12][14]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low yield of hydroxyquinoline | Incomplete reaction. | Ensure the reaction is heated at the specified temperatures for the recommended duration. Monitor the reaction by TLC. |
| Decomposition at high temperature. | Use a high-boiling point solvent like Dowtherm A or diphenyl ether to maintain a consistent and controlled temperature during cyclization.[3] | |
| Step 2: Low yield of chloroquinoline | Incomplete chlorination. | Ensure an adequate excess of POCl₃ is used and that the reaction is heated to reflux for a sufficient amount of time. The reaction can be monitored by TLC. |
| Hydrolysis of the product during workup. | Ensure the workup is performed quickly and at low temperatures. Neutralize the acidic solution carefully to avoid prolonged exposure to acidic or basic conditions. | |
| Formation of dark-colored impurities | Side reactions or decomposition. | Ensure all reagents are pure and the reaction is carried out under an inert atmosphere if necessary. Purification by column chromatography may be required. |
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. mdpi.com [mdpi.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzonitrile | 1885-29-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cohizon.com [cohizon.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. lobachemie.com [lobachemie.com]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Unlocking Novel Therapeutic Pathways: Experimental Applications of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental applications of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate. This versatile quinoline derivative serves as a pivotal building block in the synthesis of novel bioactive molecules, particularly in the realm of oncology and infectious diseases. This document will delve into its synthetic utility, provide detailed experimental protocols for its derivatization, and outline methods for the biological evaluation of its progeny.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and kinase inhibitory properties.[1][2] this compound is a strategically functionalized quinoline that offers multiple reaction sites for chemical modification. The presence of a reactive chloro group at the 4-position, a cyano group at the 8-position, and an ethyl carboxylate at the 3-position allows for a diverse range of chemical transformations, making it an ideal starting material for the generation of compound libraries for high-throughput screening.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClN₂O₂ | [3] |
| Molecular Weight | 260.67 g/mol | [3] |
| CAS Number | 77173-67-2 | [3] |
| Appearance | Off-white to yellow solid (predicted) | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | - |
Application I: Synthesis of 4-Aminoquinoline Derivatives as Potential Anticancer Agents
The primary application of this compound lies in its use as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline ring system activates the chloro group at the 4-position, making it susceptible to displacement by various nucleophiles, particularly primary and secondary amines.[1] This reaction is a cornerstone for the synthesis of 4-aminoquinoline derivatives, a class of compounds extensively studied for their anticancer properties.[4][5]
The rationale behind this synthetic strategy is that the introduction of diverse amino side chains at the 4-position can modulate the compound's physicochemical properties, such as basicity and lipophilicity, which in turn influences its pharmacokinetic profile and target engagement.[6]
Experimental Protocol: General Procedure for the Synthesis of 4-Aminoquinoline Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution of this compound with a primary amine.
Materials:
-
This compound
-
Desired primary amine (e.g., aniline, benzylamine, etc.)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate) in a round-bottom flask, add the primary amine (1.2-1.5 eq) and the base (e.g., TEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the progress of the reaction by TLC. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexane.
-
Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-aminoquinoline derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are often used to facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
-
Base: A non-nucleophilic organic base like TEA or DIPEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Excess Amine: Using a slight excess of the amine can help to ensure the complete consumption of the starting chloroquinoline.
Application II: Evaluation of Anticancer Activity of Synthesized 4-Aminoquinoline Derivatives
Once a library of 4-aminoquinoline derivatives has been synthesized, the next critical step is to evaluate their biological activity. A standard initial screen for anticancer potential is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the steps to assess the in vitro cytotoxicity of the synthesized compounds against a cancer cell line (e.g., MCF-7 for breast cancer).
Materials:
-
Synthesized 4-aminoquinoline derivatives
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Perform serial dilutions of the compounds in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System:
The inclusion of both a vehicle control (to account for any effects of the solvent) and a positive control (to ensure the assay is working correctly) makes this protocol a self-validating system.
Visualizing the Workflow and Potential Mechanisms
Synthetic Workflow Diagram
Caption: Synthetic and biological evaluation workflow.
Potential Signaling Pathway Inhibition
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell proliferation, survival, and differentiation.[7]
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. This compound | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: A Multi-Faceted Approach to the Biological Activity Screening of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Quinoline Derivative
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with a broad spectrum of biological activities.[1] Derivatives of this bicyclic heterocycle have been successfully developed into drugs with anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, among others.[2][3][4][5] The specific functionalization of the quinoline ring system is critical in defining the therapeutic potential and mechanism of action of each new analogue.
This guide focuses on Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate (hereafter designated ECCCQ ), a novel compound whose biological profile is largely uncharacterized. The presence of a 4-chloro substituent, common in quinoline-based kinase inhibitors, and an 8-cyano group, which can modulate electronic properties and receptor interactions, suggests a high potential for significant biological activity.
This document provides a comprehensive, multi-tiered strategy for the systematic screening of ECCCQ. The protocols herein are designed to be self-validating and provide a clear rationale for each experimental step, guiding researchers from initial broad cytotoxicity assessments to more specific investigations into its anticancer, antimicrobial, and anti-inflammatory potential.
Tier 1: Foundational Cytotoxicity and Antiproliferative Screening
Expert Rationale: Before investigating any specific biological activity, it is imperative to determine the compound's intrinsic cytotoxicity across a range of cell lines. This foundational screen serves two primary purposes: 1) It identifies the effective concentration range for subsequent, more sensitive assays, preventing misleading results due to overwhelming toxicity. 2) It provides the first indication of potential anticancer activity if ECCCQ demonstrates selective cytotoxicity towards cancer cells over non-cancerous cells. The MTT assay, a colorimetric method, is a robust and cost-effective choice for this initial screen, measuring cell viability via mitochondrial reductase activity.[6][7]
Experimental Workflow: Initial Screening Cascade
Caption: High-level workflow for ECCCQ biological activity screening.
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
This protocol measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing a quantitative measure of cell viability.[8][9]
Materials:
-
ECCCQ
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., MRC-5)
-
Complete culture medium (specific to cell lines)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working stock of ECCCQ by performing serial dilutions from a 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Cell Treatment: Add 100 µL of the 2X ECCCQ dilutions to the respective wells. For controls, add 100 µL of medium containing the same final concentration of DMSO (vehicle control) and 100 µL of medium only (untreated control). A positive control (e.g., Doxorubicin) should be included.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Carefully remove 100 µL of medium from each well. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of ECCCQ concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Expected Outcome
Summarize the results in a table for clear comparison of potency and selectivity.
| Cell Line | Type | ECCCQ IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Result | ~0.1 |
| A549 | Lung Carcinoma | Result | ~0.5 |
| HCT116 | Colorectal Carcinoma | Result | ~0.2 |
| MRC-5 | Normal Lung Fibroblast | Result | >10 |
Tier 2A: Anticancer Mechanism of Action - Apoptosis Induction
Expert Rationale: Should ECCCQ exhibit potent and selective cytotoxicity, the next logical step is to determine how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[10] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[11][12][13]
Apoptosis Signaling Pathway
Caption: Intrinsic and extrinsic pathways of apoptosis converging on Caspase-3/7.
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
Procedure:
-
Cell Treatment: Seed and treat cells in a 96-well black, clear-bottom plate as described in Protocol 1, using concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
Incubation: Incubate for a shorter period (e.g., 6, 12, or 24 hours) as caspase activation is an earlier event than loss of viability.
-
Assay Reagent Preparation: Prepare the caspase-3/7 assay buffer containing a fluorogenic substrate (e.g., Ac-DEVD-AMC).
-
Lysis and Substrate Addition: Add the prepared reagent directly to the wells, which lyses the cells and allows the active caspases to cleave the substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader (e.g., excitation ~380 nm, emission ~460 nm).
-
Data Analysis: Express results as fold-change in fluorescence relative to the vehicle-treated control.
Tier 2B: Antimicrobial Activity Screening
Expert Rationale: The quinolone core is famously associated with antibacterial agents that inhibit bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes essential for DNA replication.[14][15] This makes antimicrobial screening a high-priority avenue for ECCCQ. The screening begins with a simple, qualitative disk diffusion assay to assess the breadth of activity, followed by a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[16][17][18]
Mechanism: Inhibition of Bacterial Topoisomerases
Caption: ECCCQ's hypothesized mechanism targeting bacterial topoisomerases.
Protocol 3: Antimicrobial Susceptibility Testing
A. Disk Diffusion (Kirby-Bauer) Assay:
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly swab the suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known amount of ECCCQ onto the agar surface. Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk (DMSO).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Analysis: Measure the diameter (in mm) of the zone of inhibition around each disk where bacterial growth is absent.
B. Broth Microdilution for MIC Determination:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of ECCCQ in Mueller-Hinton broth.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no drug).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of ECCCQ that completely inhibits visible bacterial growth.
Data Presentation: Expected Outcome
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | MIC (µg/mL) |
| Staphylococcus aureus | Positive | Result | Result |
| Escherichia coli | Negative | Result | Result |
| Pseudomonas aeruginosa | Negative | Result | Result |
Tier 2C: Anti-inflammatory Activity Screening
Expert Rationale: Chronic inflammation is linked to numerous diseases, and many quinoline derivatives have shown anti-inflammatory properties.[1][3][19] A primary driver of the inflammatory response is the NF-κB signaling pathway, which controls the expression of pro-inflammatory genes.[20][21][22] A simple, robust initial screen is the inhibition of heat-induced protein denaturation, which mimics a cause of inflammation.[23][24] A more biologically relevant cell-based follow-up is to measure the suppression of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
NF-κB Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by ECCCQ.
Protocol 4: In Vitro Anti-inflammatory Assays
A. Inhibition of Albumin Denaturation:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin and 0.5 mL of ECCCQ at various concentrations (e.g., 10-500 µg/mL).
-
pH Adjustment: Adjust the pH of the mixture to 6.8 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes.
-
Cooling & Reading: After cooling, add 2.5 mL of PBS and measure the turbidity (absorbance) at 660 nm.
-
Controls: Use Diclofenac sodium as a positive control. The control sample consists of the albumin solution and vehicle.
-
Calculation: Calculate the percentage inhibition of denaturation.
B. Nitric Oxide (NO) Inhibition Assay (using Griess Reagent):
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with non-cytotoxic concentrations of ECCCQ for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell supernatant. Add Griess reagent to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored compound.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Conclusion
This structured, multi-tiered screening approach provides a robust framework for elucidating the primary biological activities of this compound. By progressing from a broad cytotoxicity assessment to targeted mechanistic assays, researchers can efficiently identify and validate potential anticancer, antimicrobial, or anti-inflammatory properties. The inclusion of appropriate controls and orthogonal assays at each stage ensures the generation of reliable and interpretable data, paving the way for further preclinical development of this promising novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysing caspase activation and caspase activity in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. routledge.com [routledge.com]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. apec.org [apec.org]
- 19. journalajrb.com [journalajrb.com]
- 20. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. bbrc.in [bbrc.in]
Application Notes and Protocols for the Derivatization of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
Introduction: A Scaffold of Opportunity in Medicinal Chemistry
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The quinoline core is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] This particular derivative offers three distinct and reactive sites for chemical modification: the electrophilic C4 position, primed for nucleophilic aromatic substitution (SNAr); the C3 ethyl ester, which can be hydrolyzed or converted to amides; and the C8-cyano group, a precursor to carboxylic acids, amines, or more complex heterocyclic systems. This trifecta of reactivity allows for extensive structural diversification, making it an invaluable starting material for researchers in medicinal chemistry and drug development aiming to create novel therapeutic agents. This guide provides a detailed exploration of the key derivatization reactions of this scaffold, complete with mechanistic insights and actionable laboratory protocols.
Strategic Derivatization Pathways
The chemical versatility of this compound allows for a strategic and modular approach to the synthesis of compound libraries. The reactivity of the three key functional groups can be selectively addressed to generate a wide range of analogues.
DOT Diagram: Derivatization Strategy Overview
Caption: Logical workflow for the derivatization of the core scaffold.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The most prominent reaction pathway for this scaffold is the nucleophilic aromatic substitution at the C4 position. The electron-withdrawing nature of the quinoline nitrogen and the C3-ester group activates the C4-chloro for displacement by a wide range of nucleophiles.[3] This reaction is a cornerstone for introducing diverse functionalities that can profoundly influence the biological activity of the resulting compounds.
Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the quinoline ring, yielding the 4-substituted product. The stability of the Meisenheimer complex is a key factor in the reaction's feasibility.
Protocol 1.1: General Procedure for C4-Amination
This protocol describes a general method for the substitution of the C4-chloro group with primary or secondary amines, a common strategy in the synthesis of bioactive quinolines.[4]
Materials:
-
This compound
-
Amine of choice (e.g., aniline, piperidine, benzylamine) (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0 equivalents)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.2 eq).
-
Add anhydrous DMF or DMSO to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Add the base (DIPEA or K2CO3, 2.0 eq) to the reaction mixture.
-
Place the flask under a nitrogen or argon atmosphere.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Expertise & Trustworthiness:
-
Choice of Base: An organic base like DIPEA is suitable for homogenous reactions, while an inorganic base like K2CO3 can be used for heterogeneous reactions and is easily filtered off. The base is crucial to neutralize the HCl generated during the reaction.
-
Solvent Selection: DMF and DMSO are excellent polar aprotic solvents for SNAr reactions as they can solvate the cations while leaving the nucleophile relatively free to react.
-
Monitoring: It is critical to monitor the reaction to avoid the formation of by-products due to prolonged heating.
DOT Diagram: C4-Amination Workflow
Caption: Step-by-step workflow for the C4-amination reaction.
Transformations of the C8-Cyano Group
The C8-cyano group is a versatile handle that can be converted into other valuable functional groups, primarily carboxylic acids or amines.
Protocol 2.1: Hydrolysis of the C8-Cyano Group to a Carboxylic Acid
The hydrolysis of a nitrile to a carboxylic acid can be achieved under acidic or basic conditions.[5][6] Given the presence of an acid- and base-labile ester at the C3 position, selective hydrolysis of the C8-cyano group can be challenging. The following protocol is based on conditions reported for a similar quinoline scaffold and may require optimization.[7]
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Acetic Acid
-
Water
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, suspend this compound in a mixture of acetic acid and water (e.g., 3:1 v/v).
-
Carefully add concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux (around 100-120 °C) for 3-6 hours. Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the desired product. Note that concurrent hydrolysis of the C3-ester is highly likely under these conditions.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
The resulting precipitate, the dicarboxylic acid, is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Expertise & Trustworthiness:
-
Selectivity: The harsh conditions required for nitrile hydrolysis will likely also hydrolyze the ethyl ester at the C3 position. It is crucial to anticipate the formation of the di-acid product.
-
Safety: Concentrated sulfuric acid is highly corrosive. Always add acid to water/acetic acid slowly and with cooling.
Protocol 2.2: Reduction of the C8-Cyano Group to an Aminomethyl Group
The reduction of the cyano group to a primary amine provides a route to introduce a basic center and a point for further derivatization.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH4) or Borane-THF complex (BH3·THF)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Three-neck round-bottom flask with a dropping funnel and reflux condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH4 (2-3 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS. Note that the C3-ester will also be reduced to a primary alcohol under these conditions.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture through a pad of Celite and wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Expertise & Trustworthiness:
-
Reagent Choice: LiAlH4 is a powerful reducing agent that will reduce both the nitrile and the ester.[1][8] If selective reduction of the nitrile is desired, alternative methods would need to be explored, though this is challenging.
-
Safety: LiAlH4 reacts violently with water. All glassware must be scrupulously dried, and the reaction must be performed under an inert atmosphere. The quenching procedure should be done with extreme care.
Derivatization of the C3-Ethyl Ester
The C3-ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly to an amide.
Protocol 3.1: Hydrolysis of the C3-Ethyl Ester
Hydrolysis of the ester can be achieved under acidic or basic conditions. Basic hydrolysis (saponification) is often cleaner.
Materials:
-
This compound
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5-2.0 eq)
-
Tetrahydrofuran (THF) / Water or Ethanol / Water mixture
-
Round-bottom flask
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH or NaOH and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.
Expertise & Trustworthiness:
-
Selectivity: Under these milder conditions, the C8-cyano group is generally stable. However, prolonged reaction times or higher temperatures could lead to its hydrolysis.
-
Work-up: Careful pH adjustment is necessary to ensure complete precipitation of the carboxylic acid product.
Quantitative Data Summary
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Ethyl 7-chloro-8-cyano...-3-carboxylate | Acetic acid, water, sulfuric acid, reflux, 3h | 7-chloro-8-carboxy...-3-carboxylic acid | ~70-80 | [7] |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate, reflux | 4-Hydrazino-8-methylquinolin-2(1H)-one | 53 | [4] |
| Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | POCl3, reflux | Ethyl 2,4-dichloroquinoline-3-carboxylate | 70 | [9] |
| Ethyl 4-chloroquinoline-3-carboxylate derivatives | NaOH (1 N, aqueous), 130 °C, overnight | 4-oxo-quinoline-3-carboxylic acid derivatives | N/A | [1] |
Note: Yields are for analogous systems and may vary for the title compound.
Conclusion
This compound is a richly functionalized and highly valuable starting material for the synthesis of novel chemical entities in drug discovery. The strategic and selective manipulation of its three reactive centers—the C4-chloro, C3-ester, and C8-cyano groups—opens up a vast chemical space for exploration. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this versatile scaffold in their synthetic endeavors. Careful consideration of reaction conditions and selectivity is paramount to achieving the desired molecular targets.
References
- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 6. Compound ethyl 8-chloro-4-(2-methylanilino)quinoline-3-carboxylate - Chemdiv [chemdiv.com]
- 7. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Scale-up Synthesis of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate: An Application Note and Protocol
Introduction: The Significance of the Quinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is a key intermediate in the synthesis of various targeted therapies, where the 4-chloro and 8-cyano functionalities provide versatile handles for further molecular elaboration. This document provides a detailed, field-proven guide for the scale-up synthesis of this important building block, focusing on robust and reproducible methodologies suitable for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
Gould-Jacobs Reaction: Formation of the 4-hydroxyquinoline core via thermal cyclization of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM).[2][3]
-
Chlorination: Conversion of the 4-hydroxy group to the corresponding 4-chloro derivative using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
This approach is advantageous for its reliability and scalability. The following sections provide in-depth protocols and mechanistic insights for each step.
Caption: Overall synthetic workflow for this compound.
Part 1: Gould-Jacobs Reaction for Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate
The Gould-Jacobs reaction is a classic and effective method for the synthesis of 4-hydroxyquinolines.[3] The reaction proceeds through an initial Michael-type addition of the aniline to diethyl ethoxymethylenemalonate, followed by an intramolecular cyclization at high temperatures.[2]
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the amino group of 2-aminobenzonitrile on the electron-deficient double bond of DEEM, leading to the elimination of ethanol and the formation of an intermediate, ethyl 2-((2-cyanophenyl)amino)methylene)malonate. Subsequent thermal-induced 6-electron electrocyclization, followed by tautomerization, yields the stable 4-hydroxyquinoline ring system.
Caption: Simplified mechanism of the Gould-Jacobs reaction.
Scale-up Protocol for Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 2-Aminobenzonitrile | Starting Material |
| Diethyl ethoxymethylenemalonate (DEEM) | Reagent |
| Diphenyl ether or Dowtherm A | High-boiling solvent |
| Heptane or Hexane | Antisolvent for precipitation |
| Jacketed glass reactor with overhead stirrer | Reaction vessel |
| Heating mantle with temperature controller | Heat source |
| Condenser | To prevent solvent loss |
| Vacuum filtration setup | Product isolation |
Procedure:
-
Reactor Setup: In a jacketed glass reactor equipped with an overhead stirrer and a condenser, add 2-aminobenzonitrile (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add diethyl ethoxymethylenemalonate (1.1 - 1.2 eq) to the reactor.
-
Initial Condensation: Heat the mixture to 120-130 °C and stir for 1-2 hours to facilitate the initial condensation and removal of ethanol.
-
Cyclization: Add a high-boiling solvent such as diphenyl ether or Dowtherm A (approximately 5-10 volumes based on the aniline) to the reaction mixture. Increase the temperature to 250-260 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
-
Product Precipitation: After completion of the reaction (as indicated by the disappearance of the intermediate), cool the reaction mixture to below 100 °C. Slowly add an antisolvent like heptane or hexane with vigorous stirring to precipitate the product.
-
Isolation and Washing: Cool the slurry to room temperature and then further to 0-5 °C. Isolate the precipitated solid by vacuum filtration. Wash the filter cake with the antisolvent to remove residual high-boiling solvent.
-
Drying: Dry the product under vacuum at 60-70 °C to a constant weight.
Part 2: Chlorination of Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate
The conversion of the 4-hydroxyquinoline to the 4-chloro derivative is a crucial step, rendering the molecule susceptible to nucleophilic substitution at the C4 position. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
Causality in Experimental Choices
The use of excess POCl₃ serves as both the reagent and the solvent, driving the reaction to completion. The reaction temperature is a critical parameter; temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to side product formation and decomposition. The work-up procedure involving quenching with ice-water must be performed with extreme caution due to the highly exothermic and violent reaction of POCl₃ with water.
Scale-up Protocol for this compound
Materials and Equipment:
| Reagent/Equipment | Purpose |
| Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate | Starting Material |
| Phosphorus oxychloride (POCl₃) | Chlorinating agent and solvent |
| Dichloromethane (DCM) or Toluene | Extraction solvent |
| Saturated sodium bicarbonate solution | Neutralizing agent |
| Anhydrous sodium sulfate or magnesium sulfate | Drying agent |
| Jacketed glass reactor with overhead stirrer | Reaction vessel |
| Heating mantle with temperature controller | Heat source |
| Condenser with a gas scrubber | To handle HCl gas evolved |
| Addition funnel | For controlled quenching |
| Rotary evaporator | Solvent removal |
Procedure:
-
Reactor Setup: In a clean and dry jacketed glass reactor equipped with an overhead stirrer and a condenser connected to a gas scrubber (to neutralize evolved HCl), charge Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (5-10 volumes) to the reactor.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 3-5 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture to 50-60 °C and remove the excess POCl₃ under reduced pressure.
-
Quenching (Critical Step): Cool the reactor to 0-5 °C. Slowly and carefully add the reaction mass to a separate vessel containing crushed ice and water with vigorous stirring. The temperature of the quench mixture should be maintained below 20 °C.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous slurry until the pH is neutral (pH 7-8).
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or toluene (3 x 5 volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure on a rotary evaporator to obtain the crude product.
Purification and Characterization
Purification by Recrystallization
The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/heptane.
Protocol for Recrystallization:
-
Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethanol).
-
If the solution is colored, it can be treated with a small amount of activated charcoal and filtered hot.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Isolate the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and aromatic protons of the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing chloro and cyano groups. |
| ¹³C NMR | Resonances for the carbonyl carbon, the cyano carbon, the carbons of the ethyl group, and the carbons of the quinoline ring system.[5][6] |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₃H₉ClN₂O₂ (260.68 g/mol ).[7] |
| Melting Point | A sharp melting point is indicative of high purity. |
Safety and Handling Considerations
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic by inhalation, and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[8] Causes severe burns to skin and eyes.
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield. Ensure an emergency shower and eyewash station are readily accessible.
High-Temperature Reactions:
-
Hazards: Risk of fire and thermal burns. High-boiling solvents like diphenyl ether and Dowtherm A can pose inhalation hazards at elevated temperatures.
-
Precautions: Use appropriate heating equipment with accurate temperature control. Ensure the reaction setup is secure and stable. Avoid breathing vapors of hot solvents.
Conclusion
The scale-up synthesis of this compound presented herein provides a robust and reliable pathway to this valuable synthetic intermediate. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers and drug development professionals can confidently produce this key building block in the quantities required for their research and development programs.
References
- 1. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. CCCC 1996, Volume 61, Issue 2, Abstracts pp. 268-275 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ablelab.eu [ablelab.eu]
Application Notes and Protocols for the Purification of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is a key heterocyclic intermediate in medicinal chemistry and materials science. The stringent purity requirements for downstream applications, such as high-throughput screening, lead optimization, and materials fabrication, necessitate robust and efficient purification methodologies. This guide provides a detailed examination of the principal purification techniques for this compound, grounded in an understanding of its physicochemical properties and likely impurity profile stemming from its synthesis.
The protocols herein are designed to be self-validating, offering a clear rationale for each step. While these methods are based on established principles for quinoline derivatives, empirical optimization is always encouraged to accommodate batch-specific variations.
Physicochemical Properties and Impurity Profile
A foundational understanding of the target molecule's properties is paramount for developing an effective purification strategy.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClN₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 260.68 g/mol | --INVALID-LINK--[1] |
| Predicted XLogP3 | 2.8 | --INVALID-LINK--[1] |
| Appearance | Expected to be a solid | --INVALID-LINK--[2] |
The predicted XLogP3 value of 2.8 suggests that this compound is a moderately lipophilic compound, indicating good solubility in common organic solvents.
Anticipated Impurity Profile
Based on the synthesis of analogous compounds like ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, the target molecule is likely synthesized from ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate via chlorination with an agent such as phosphorus oxychloride (POCl₃)[3].
Figure 1: Plausible synthetic route to the target compound.
This synthetic route suggests the following primary impurities:
-
Unreacted Starting Material: Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate. This impurity is more polar than the final product due to the hydroxyl group.
-
Hydrolysis Product: If moisture is present during workup or storage, the 4-chloro group can hydrolyze back to the 4-hydroxy starting material.
-
Phosphorous-based byproducts: Residuals from the chlorinating agent. These are typically removed during aqueous workup.
-
Oligomeric byproducts: Potential side-products from intermolecular reactions at high temperatures.
Purification Strategy Overview
A multi-step purification strategy is recommended to achieve high purity. The general workflow involves an initial purification by recrystallization, which is effective for removing the bulk of impurities, followed by column chromatography for trace impurities if necessary. For exacting purity requirements, preparative HPLC can be employed as a final polishing step.
Figure 2: Recommended multi-step purification workflow.
Protocol 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying crystalline solids. The key is to select a solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures[4][5].
Solvent Selection:
Given the ester functionality and the aromatic quinoline core, polar protic and aprotic solvents are good starting points for screening.
Recommended Solvents for Screening:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethyl Acetate
-
Acetone
-
Acetonitrile
-
Toluene
-
Mixtures, such as Ethanol/Water or Ethyl Acetate/Hexanes
Step-by-Step Protocol:
-
Solubility Testing:
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature until the solid just dissolves. Observe the solubility.
-
If the compound is highly soluble at room temperature, the solvent is not suitable for single-solvent recrystallization.
-
If the compound is sparingly soluble, gently heat the test tube. If the compound dissolves upon heating, it is a good candidate solvent.
-
Allow the heated solution to cool to room temperature and then in an ice bath. Observe for crystal formation.
-
-
Recrystallization Procedure (Example with Ethanol):
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Use a steam bath or a hot plate with a water bath for heating.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Flash Column Chromatography
For the removal of closely related impurities or when recrystallization is inefficient, flash column chromatography on silica gel is the method of choice.
Selection of Eluent System:
The moderately polar nature of the target compound suggests that a mixture of a non-polar and a polar solvent will be effective. A good starting point is a mixture of hexanes and ethyl acetate.
Step-by-Step Protocol:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 20%, 30%, 50% ethyl acetate in hexanes) to find a system that gives a retention factor (Rf) of approximately 0.3-0.4 for the target compound.
-
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the chosen eluent system.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Troubleshooting Common Issues:
-
Streaking on TLC/Column: This may indicate that the compound is too polar for the chosen eluent or that it is interacting strongly with the acidic silica gel. Adding a small amount of a more polar solvent like methanol or a few drops of triethylamine (for basic compounds) to the eluent can help.
-
Compound Decomposition: Some quinoline derivatives can be sensitive to the acidic nature of silica gel. Using neutral alumina as the stationary phase or deactivating the silica gel with triethylamine may be necessary.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest level of purity (>99.5%), preparative HPLC is the ultimate polishing step. Reversed-phase chromatography is typically suitable for this compound.
Method Parameters:
-
Column: A C18 or a cyano-bonded phase column is recommended. The cyano phase can offer alternative selectivity for polar compounds[6][7][8].
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
Step-by-Step Protocol:
-
Analytical Method Development:
-
Develop an analytical scale HPLC method to achieve baseline separation of the target compound from its impurities.
-
Optimize the gradient, flow rate, and column temperature.
-
-
Scaling to Preparative HPLC:
-
Scale the optimized analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.
-
Dissolve the sample in the mobile phase or a compatible solvent at a high concentration.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of the pure compound.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent by rotary evaporation.
-
If a non-volatile buffer was used, further purification by solid-phase extraction or lyophilization may be necessary to obtain the final product.
-
Safety Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
References
- 1. This compound | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 4-CHLORO-8-METHYLQUINOXALINE-3-CARBOXYLATE [cymitquimica.com]
- 3. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. halocolumns.com [halocolumns.com]
- 7. hplc.eu [hplc.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Structural Elucidation of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate using NMR and Mass Spectrometry
Abstract
This technical guide provides a comprehensive analysis of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate, a substituted quinoline derivative of interest in synthetic chemistry and drug discovery. We present detailed protocols for structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This note emphasizes the causal relationships between the molecule's structural features—specifically the electron-withdrawing chloro and cyano groups and the ethyl carboxylate moiety—and the resulting spectral data. The methodologies are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for the unambiguous identification and characterization of this and structurally related compounds.
Molecular Profile and Structural Overview
This compound is a poly-functionalized heterocyclic compound. Its rigid quinoline core is substituted with groups that significantly influence its electronic properties and, consequently, its spectroscopic signature. Understanding this structure is the first step in interpreting the analytical data.
Table 1: Molecular Profile
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₃H₉ClN₂O₂ | [1] |
| Molecular Weight | 260.67 g/mol | [1] |
| Monoisotopic Mass | 260.0352552 Da | [1] |
| SMILES | CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)Cl |[1] |
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Principles and Mechanistic Insights
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[2] The chemical shift of a nucleus is highly sensitive to its local electronic environment. In this compound, the substituents dictate the observed spectrum:
-
Electron-Withdrawing Groups (EWGs): The chloro (-Cl) group at C4, the cyano (-C≡N) group at C8, and the quinoline nitrogen itself are strongly electron-withdrawing.[3] These groups decrease the electron density on the aromatic ring, "deshielding" the nearby protons and carbons. This deshielding effect causes their corresponding signals to appear at a higher chemical shift (further downfield) compared to unsubstituted quinoline.[3][4]
-
Ethyl Carboxylate Group: This group at C3 also contributes to the electronic landscape. The ester carbonyl is electron-withdrawing, affecting the adjacent proton at C2. The ethyl group itself will present characteristic signals in the upfield (shielded) region of the ¹H NMR spectrum, appearing as a quartet and a triplet due to spin-spin coupling.[5]
Protocol for NMR Sample Preparation
High-quality NMR spectra are contingent upon meticulous sample preparation.[6] The following protocol is recommended for small molecules like the topic compound.
Caption: Standard workflow for preparing a small molecule NMR sample.
Detailed Steps:
-
Weighing: Accurately weigh 5-25 mg of this compound for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable to reduce acquisition time.[7][8]
-
Dissolution: Dissolve the sample in a secondary vial using 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[7] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and for the spectrometer's deuterium lock system.[9]
-
Filtration: To ensure magnetic field homogeneity, the solution must be free of particulate matter.[9] Filter the sample solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, unscratched NMR tube.[9]
-
Final Check: Ensure the sample height in the tube is adequate (typically 4-5 cm) and the sample is capped and labeled correctly.
Protocol for NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include an appropriate spectral width (e.g., 0-12 ppm), sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.[4]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer acquisition time are necessary due to the low natural abundance of ¹³C.[4]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[4] Reference the spectrum to the residual solvent peak or an internal standard like TMS (0.00 ppm).[4]
Data Interpretation and Expected Spectra
Based on the structure and known substituent effects in quinoline systems, the following NMR data can be predicted.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| H2 | ~9.0 - 9.2 | s | 1H | ~148 - 152 |
| H5 | ~8.2 - 8.4 | d | 1H | ~128 - 130 |
| H6 | ~7.8 - 8.0 | t | 1H | ~130 - 135 |
| H7 | ~8.0 - 8.2 | d | 1H | ~125 - 128 |
| -O-CH₂ -CH₃ | ~4.5 | q | 2H | ~62 - 65 |
| -O-CH₂-CH₃ | ~1.4 | t | 3H | ~14 - 15 |
| C3 | - | - | - | ~125 - 128 |
| C4 | - | - | - | ~145 - 148 |
| C4a | - | - | - | ~148 - 150 |
| C8 | - | - | - | ~110 - 115 |
| C8a | - | - | - | ~140 - 145 |
| C≡N | - | - | - | ~115 - 118 |
| C=O | - | - | - | ~164 - 167 |
(Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.)
Justification:
-
Aromatic Protons (H2, H5, H6, H7): These protons are in the deshielded region (7.8-9.2 ppm) due to the aromatic ring current. H2 is the most downfield proton due to its proximity to the electronegative nitrogen atom and the ester group.[4] The protons on the benzo- part of the ring (H5, H6, H7) will show characteristic doublet and triplet splitting patterns from ortho and meta couplings.[3]
-
Ethyl Protons: The methylene (-CH₂-) protons are adjacent to an oxygen atom, shifting them downfield to ~4.5 ppm, and they are split into a quartet by the three neighboring methyl protons. The methyl (-CH₃) protons are further from the electronegative groups, appearing upfield at ~1.4 ppm as a triplet, split by the two methylene protons.
Mass Spectrometry (MS) Analysis
Principles and Mechanistic Insights
Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing moderately polar small molecules.[10] It typically generates protonated molecules [M+H]⁺ or other adduct ions with minimal fragmentation, providing clear molecular weight information.[10] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
Protocol for MS Sample Preparation
ESI-MS is highly sensitive to non-volatile salts and buffers, which must be avoided.[10][11]
Caption: Recommended workflow for preparing a sample for ESI-MS analysis.
Detailed Steps:
-
Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in an HPLC-grade volatile solvent such as methanol or acetonitrile.[12] Avoid non-volatile solvents like DMSO if possible, or ensure they are diluted at least 20-fold.[13]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL.[13] Overly concentrated samples can cause signal suppression and contaminate the instrument.[12]
-
Additives: To enhance ionization in positive mode, a small amount of an acid like formic acid (0.1% v/v) can be added to the final solution.[10]
-
Filtration: Ensure the final solution is free of particulates by filtering through a 0.22 µm syringe filter if any solid is visible.[10]
Protocol for MS Data Acquisition
-
Method Setup: Set up an infusion or LC-MS method. For infusion, the sample is directly introduced to the source.
-
Ionization Mode: Use positive ion ESI mode.
-
Full Scan (MS1): Acquire a full scan over a relevant m/z range (e.g., 100-500 Da) to identify the molecular ion and common adducts.
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 261.04) as the precursor. Apply collision energy (e.g., 10-40 eV) to induce fragmentation and elucidate the structure.
Data Interpretation and Expected Spectra
Full Scan Mass Spectrum: The primary goal is to confirm the molecular weight. The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing ion, with a second peak at [M+2] that is approximately one-third the intensity of the monoisotopic peak.
Table 3: Predicted High-Resolution m/z Values for Molecular Ions and Adducts
| Adduct Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₃H₁₀ClN₂O₂]⁺ | 261.04253 |
| [M+Na]⁺ | [C₁₃H₉ClN₂O₂Na]⁺ | 283.02447 |
| [M+K]⁺ | [C₁₃H₉ClN₂O₂K]⁺ | 298.99841 |
(Data sourced from PubChemLite predictions)[14]
Tandem Mass Spectrum (MS/MS) and Fragmentation: Fragmentation analysis provides confirmation of the compound's substructures. The most likely fragmentation pathways involve the loss of neutral molecules from the labile parts of the structure.
Caption: Predicted major fragmentation pathways for [M+H]⁺ of the title compound.
Key Predicted Fragmentations:
-
Loss of ethylene (C₂H₄) or ethanol (C₂H₅OH): A common fragmentation for ethyl esters is the loss of the ethyl group or the entire ethanol molecule, leading to a fragment at m/z 215.03.
-
Loss of Carbon Monoxide (CO): Decarbonylation can occur, resulting in the loss of 28 Da and a fragment at m/z 233.04.[15]
-
Loss of Chlorine radical (Cl•): The loss of the chlorine atom (35 Da) can occur from the quinoline ring.
-
Loss of HCN: The cyano group can be eliminated as hydrogen cyanide (27 Da), particularly after initial fragmentation.
Summary and Conclusion
The structural identity of this compound can be confidently established through the combined use of NMR and mass spectrometry. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the electronic environment of each nucleus, with predictable chemical shifts influenced by the compound's unique substitution pattern. High-resolution ESI-MS confirms the elemental composition via an accurate mass measurement of the molecular ion and its adducts, while MS/MS fragmentation patterns corroborate the presence of the ethyl ester, chloro, and cyano functionalities. The protocols and interpretive guidelines presented here offer a robust and reliable approach for the characterization of this molecule.
References
- 1. This compound | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. azooptics.com [azooptics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. scribd.com [scribd.com]
- 9. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. PubChemLite - this compound (C13H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 15. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your product yield and purity.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-step process that, while based on established chemical principles, presents unique challenges primarily due to the electronic properties of the starting materials and the sensitivity of the intermediates. The presence of the electron-withdrawing cyano group at the 8-position significantly influences the reactivity of the quinoline core, demanding careful optimization of reaction conditions.
This guide is structured to address specific problems you may encounter during the two key stages of the synthesis:
-
Step 1: The Gould-Jacobs Reaction to form the quinoline core.
-
Step 2: Chlorination to yield the final product.
Overall Synthetic Workflow
The synthesis proceeds via a two-step sequence. First, a Gould-Jacobs reaction is employed to construct the foundational 4-hydroxyquinoline ring system from 2-aminobenzonitrile. This is followed by a deoxychlorination reaction to replace the 4-hydroxyl group with a chloro group, yielding the target compound.
Caption: Overall two-step synthesis pathway.
Part 1: Troubleshooting the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines.[1] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[2] The primary challenge in this step is the reduced nucleophilicity of 2-aminobenzonitrile due to the electron-withdrawing nature of the cyano (-CN) group, which can lead to low yields and incomplete reactions.[3]
FAQ 1: Why is my yield of Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate extremely low or non-existent?
This is the most common issue and is almost always linked to the challenging nature of the thermal cyclization step.
Root Cause Analysis:
-
Reduced Nucleophilicity: The cyano group on the aniline starting material deactivates the amino group, making the initial condensation step slower and requiring more forcing conditions for the subsequent cyclization.[3]
-
Insufficient Cyclization Temperature: The electrocyclization to form the quinoline ring requires a significant energy input, typically temperatures exceeding 250 °C.[4] Failure to reach and maintain this temperature will result in a stalled reaction, with the primary species in your flask being the uncyclized intermediate, Diethyl 2-(((2-cyanophenyl)amino)methylene)malonate.
-
Thermal Degradation: While high temperatures are necessary, prolonged exposure can lead to decomposition of both the starting material and the product, resulting in tar formation and reduced yields.[5]
Troubleshooting Workflow & Solutions
Caption: Troubleshooting workflow for the Gould-Jacobs reaction.
Recommended Solutions & Protocols
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Heating Method | Conventional heating mantle | High-boiling inert solvent (e.g., Dowtherm A, Diphenyl ether)[4][6] or Microwave Synthesis .[5] | High-boiling solvents provide the necessary thermal energy (>250 °C) for the 6-electron electrocyclization.[4] Microwave heating can dramatically shorten reaction times and often improves yields by minimizing thermal degradation.[5] |
| Reaction Time | Fixed time (e.g., 2 hours) | 15-60 minutes at peak temperature. Monitor reaction progress by TLC or LC-MS to determine the optimal time. | A time-temperature study is crucial. Prolonged heating, even at the correct temperature, can lead to decarboxylation and other side reactions, reducing the overall yield.[5] |
| Solvent | Lower boiling point solvents or neat reaction | Dowtherm A or Diphenyl Ether (approx. 40 mL per 1 g of intermediate).[6] | These solvents have boiling points high enough to drive the reaction to completion. Using an appropriate volume prevents carbonization while allowing for product precipitation upon cooling.[6] |
| Product Isolation | Direct workup from a tarry mixture | Cool the reaction mixture to room temperature, then add a non-polar solvent (e.g., hexane, cyclohexane) to precipitate the product. | The 4-hydroxyquinoline product is typically insoluble in high-boiling aromatic ethers and non-polar solvents, allowing for effective separation from the reaction medium.[2] |
Experimental Protocol: Optimized Gould-Jacobs Reaction
Step 1A: Condensation
-
In a round-bottom flask, combine 2-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).
-
Heat the mixture at 120-130 °C for 1-2 hours. Ethanol is evolved as a byproduct.
-
Monitor the reaction by TLC until the 2-aminobenzonitrile is consumed.
-
(Optional) Remove the excess DEEM and ethanol under reduced pressure. The resulting crude intermediate, Diethyl 2-(((2-cyanophenyl)amino)methylene)malonate, can often be used directly in the next step.
Step 1B: Thermal Cyclization
-
Place the crude intermediate from Step 1A into a flask suitable for high-temperature reactions.
-
Add a high-boiling solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether (approx. 40 mL per gram of intermediate).[6]
-
Heat the mixture to a vigorous reflux (approx. 250-260 °C) with stirring for 15-30 minutes. Monitor the reaction carefully by TLC.
-
After completion, allow the reaction mixture to cool to room temperature. The product, Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate, should precipitate as a solid.
-
Add an equal volume of hexane or cyclohexane to facilitate further precipitation and to help wash away the high-boiling solvent.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hexane to remove any residual high-boiling solvent.
-
Dry the product under vacuum. The material should be of sufficient purity for the next step.
Part 2: Troubleshooting the Chlorination Reaction
The conversion of Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate to the final 4-chloro product is typically achieved using phosphorus oxychloride (POCl₃).[7] While effective, this reaction is highly sensitive to moisture, and the workup procedure is critical to prevent hydrolysis of the product back to the starting material.
FAQ 2: After quenching my POCl₃ reaction, my TLC/NMR shows only the starting material (the 4-hydroxyquinoline). What happened?
This is a classic sign of product hydrolysis during the workup.
Root Cause Analysis:
-
Product Instability: 4-chloroquinolines, particularly those with electron-withdrawing groups, can be highly susceptible to nucleophilic attack. During the workup, water acts as a nucleophile, hydrolyzing the 4-chloro group back to the 4-hydroxy group. This process is often accelerated by the acidic conditions generated when quenching POCl₃ with water and can also occur under basic conditions used for neutralization.[8]
-
Incomplete Reaction: If the reaction was not heated sufficiently or for long enough, the conversion to the chloroquinoline may have been incomplete.
-
Wet Starting Material: Any moisture in the 4-hydroxyquinoline starting material will consume POCl₃, reducing its effectiveness and potentially leading to incomplete chlorination.[9]
Troubleshooting Workflow & Solutions
Caption: Troubleshooting workflow for the POCl₃ chlorination step.
Recommended Solutions & Protocols
| Parameter | Standard Procedure | Optimized Procedure for Higher Yield | Rationale |
| Starting Material Prep | Use as is from previous step. | Dry the Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate under high vacuum for several hours before use. | Moisture reacts with POCl₃, reducing the reagent's efficacy and leading to incomplete reactions. Ensuring an anhydrous starting material is critical for success.[9] |
| Reaction Conditions | Gentle heating. | Reflux in neat POCl₃ (approx. 10-15 mL per gram of starting material) for 2-4 hours. | Sufficient thermal energy and reaction time are required to ensure the complete conversion of the 4-hydroxy group to the 4-chloro group. The reaction progress should be monitored by TLC (a more non-polar spot should appear for the product). |
| Workup/Quenching | Pouring the reaction mixture directly onto ice water and then neutralizing with aqueous ammonia.[10] | 1. Cool the reaction mixture to room temperature. 2. Remove the majority of the excess POCl₃ under reduced pressure. 3. Carefully pour the residue onto crushed ice. 4. Immediately extract the product into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate. 5. Wash the organic layer with cold saturated sodium bicarbonate solution, then brine. | This modified workup minimizes the contact time of the sensitive product with the aqueous acidic environment. Removing excess POCl₃ first reduces the exotherm of the quench. Immediate extraction into an organic solvent protects the product from hydrolysis.[8] Washing with bicarbonate neutralizes residual acid without prolonged exposure to a strong base. |
| Purification | Attempt to crystallize from the aqueous workup. | Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel. | Column chromatography is often necessary to separate the desired product from any unreacted starting material or baseline impurities, providing a pure final product.[11] |
Experimental Protocol: Optimized Chlorination
-
To a round-bottom flask equipped with a reflux condenser and a drying tube, add the thoroughly dried Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (at least 10 molar equivalents, or enough to act as the solvent, e.g., 10 mL per gram).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Distill off the excess POCl₃ under reduced pressure.
-
In a separate flask, prepare a large volume of crushed ice. Slowly and carefully, with vigorous stirring, pour the cooled reaction residue onto the crushed ice.
-
Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with cold water, cold saturated aqueous sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography (a gradient of ethyl acetate in hexanes is a good starting point) to obtain pure this compound.
Part 3: General FAQs
Q: Could the cyano group be hydrolyzed under the Gould-Jacobs or chlorination conditions?
A: While nitriles can be hydrolyzed to carboxylic acids under harsh acidic or basic conditions,[12][13] it is less likely to be a major side reaction under these specific conditions. The Gould-Jacobs cyclization is a thermal, non-hydrolytic process. The chlorination step is also largely anhydrous until the workup. The primary concern is the hydrolysis of the 4-chloro group, not the 8-cyano group. However, if the product is subjected to prolonged, harsh acidic or basic workup conditions, some hydrolysis of the nitrile to a carboxylic acid could potentially occur.
Q: What analytical methods are best for monitoring these reactions?
A: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. For the Gould-Jacobs step, you will see the aniline spot disappear and be replaced by the intermediate, which is then replaced by the more polar 4-hydroxyquinoline product (which may stick to the baseline). For the chlorination, the polar 4-hydroxyquinoline will be converted to the less polar 4-chloroquinoline product, which will have a higher Rf value. LC-MS is excellent for confirming the masses of the intermediate and product at each stage. ¹H NMR is essential for structural confirmation of the final product and for assessing its purity.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. pikka.uochb.cas.cz [pikka.uochb.cas.cz]
- 7. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. byjus.com [byjus.com]
Technical Support Center: Synthesis of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation during the synthesis, ensuring a higher success rate and purity of the final product.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical agents. A common and effective synthetic route involves two key stages:
-
Gould-Jacobs Reaction: This step involves the condensation of 2-amino-3-cyanobenzonitrile with diethyl ethoxymethylenemalonate (DEEM) to form the quinoline core, yielding Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate.
-
Chlorination: The subsequent chlorination of the 4-hydroxy intermediate, typically using phosphorus oxychloride (POCl₃), yields the final product, this compound.
While this pathway is robust, it is not without its challenges. Careful control of reaction conditions is paramount to minimize the formation of byproducts that can complicate purification and reduce overall yield. This guide will walk you through potential pitfalls and their solutions.
Visualizing the Synthetic Pathway and Potential Byproducts
Caption: Synthetic pathway and potential byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and well-documented method is a two-step synthesis starting with a Gould-Jacobs reaction to form the quinoline ring system, followed by a chlorination step.[1][2] The initial reaction condenses an aniline derivative (2-amino-3-cyanobenzonitrile) with a malonic ester derivative (diethyl ethoxymethylenemalonate) to yield Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate. This intermediate is then chlorinated, most commonly with phosphorus oxychloride (POCl₃), to afford the final product.[3][4]
Q2: What are the critical parameters to control during the Gould-Jacobs reaction step?
Temperature and reaction time are the most critical factors in the Gould-Jacobs cyclization.[5] Insufficient heat or a short reaction duration can lead to incomplete cyclization, resulting in the formation of the uncyclized intermediate, an anilinomethylenemalonate derivative. Conversely, excessively high temperatures or prolonged heating can lead to degradation of the starting materials and product, reducing the overall yield.[5]
Q3: Why is the chlorination step with POCl₃ often problematic?
The chlorination of 4-hydroxyquinolines (or their tautomeric 4-quinolones) with POCl₃ can be complex. The reaction proceeds through phosphorylated intermediates which are susceptible to side reactions.[3] One significant issue is the formation of "pseudodimers," which arise from the reaction of a phosphorylated intermediate with an unreacted molecule of the 4-hydroxyquinoline starting material.[3][6] Furthermore, the resulting 4-chloroquinoline product can be highly susceptible to hydrolysis, especially during aqueous workup, reverting to the 4-hydroxy starting material.[7]
Q4: Can the cyano group be affected during the synthesis?
Yes, the cyano group (-C≡N) can be sensitive to the reaction conditions, particularly to acidic or basic environments, which are common in both the synthesis and workup stages.[8][9] Under these conditions, the cyano group can undergo hydrolysis to form an amide (-CONH₂) or a carboxylic acid (-COOH) group.[8][9] This can lead to a mixture of products that are difficult to separate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low yield in the Gould-Jacobs Reaction and presence of an unexpected intermediate.
-
Symptom: The reaction to form Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate results in a low yield of the desired product, and TLC/LC-MS analysis shows a significant amount of a higher polarity spot.
-
Potential Cause: Incomplete cyclization of the anilinomethylenemalonate intermediate. This is often due to insufficient heating (temperature or duration).[5] The electron-withdrawing nature of the cyano group on the aniline starting material can make the cyclization more challenging compared to reactions with electron-rich anilines.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS. High-boiling point solvents like diphenyl ether are often used to achieve the necessary temperatures for cyclization.
-
Extend Reaction Time: If increasing the temperature is not feasible or leads to degradation, try extending the reaction time at the current temperature.
-
Consider Microwave Synthesis: Microwave-assisted synthesis can often drive difficult cyclizations to completion in shorter timeframes and with higher yields.[5]
-
Issue 2: Complex mixture of byproducts after chlorination with POCl₃.
-
Symptom: After the chlorination step and workup, the crude product shows multiple spots on TLC, and NMR analysis is complex and does not correspond to the pure desired product.
-
Potential Causes & Solutions:
| Byproduct/Issue | Identification | Prevention & Mitigation |
| Unreacted 4-Hydroxy Starting Material | A polar spot on TLC corresponding to the starting material. | Ensure a sufficient excess of POCl₃ is used (at least 1 molar equivalent, often more).[3] Increase the reaction temperature or time to drive the reaction to completion. Monitor by TLC until the starting material spot disappears. |
| Phosphorylated Intermediates | Can be identified by ³¹P NMR. | These are transient species. Ensuring the reaction goes to completion by adequate heating (70-90 °C) will convert them to the final product.[3] |
| Pseudodimer Formation | A significantly less polar, higher molecular weight byproduct observable by LC-MS. | This occurs when a phosphorylated intermediate reacts with the starting material.[3] To avoid this, ensure the reaction mixture remains basic during the initial phase of POCl₃ addition by using a suitable base (e.g., a tertiary amine) and maintaining a low temperature (< 25 °C).[3] |
| Hydrolysis of the 4-Chloro Product | Reappearance of the polar 4-hydroxy starting material spot on TLC after workup. | The 4-chloroquinoline product is sensitive to hydrolysis, especially in acidic or basic aqueous conditions.[7] Minimize contact with water during workup. Quench the reaction by pouring it onto ice and immediately extracting the product into a non-polar organic solvent. Wash the organic layer with brine and dry thoroughly. Avoid strongly basic or acidic washes if possible. |
Issue 3: Presence of impurities with modified cyano or ester groups.
-
Symptom: NMR and/or Mass Spectrometry data of the purified product suggests the presence of an amide or carboxylic acid.
-
Potential Cause: Hydrolysis of the cyano or ester group during the reaction or, more commonly, during workup.[8][9]
-
Troubleshooting Steps:
-
Neutral Workup: As much as possible, maintain neutral pH during the workup. If an acid or base wash is necessary, use dilute solutions and minimize contact time.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, especially for the chlorination step, to prevent premature hydrolysis.
-
Purification: If hydrolysis has occurred, purification by column chromatography may be necessary to separate the desired product from the more polar hydrolyzed byproducts.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-cyanobenzonitrile (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture to 240-250 °C in a high-boiling solvent (e.g., diphenyl ether) or neat.
-
Maintain the temperature and monitor the reaction by TLC until the starting aniline is consumed.
-
Cool the reaction mixture and triturate with a suitable solvent (e.g., hexane or ether) to precipitate the product.
-
Filter the solid, wash with cold solvent, and dry under vacuum to yield Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate.
Protocol 2: Synthesis of this compound
-
To a flask containing Ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate (1 equivalent), add an excess of phosphorus oxychloride (POCl₃, 3-5 equivalents).
-
Optionally, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (around 110 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or dilute ammonium hydroxide) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of Troubleshooting Logic
Caption: A troubleshooting decision tree for the synthesis.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate | European Journal of Chemistry [eurjchem.com]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 5. ablelab.eu [ablelab.eu]
- 6. researchgate.net [researchgate.net]
- 7. aml.iaamonline.org [aml.iaamonline.org]
- 8. Ethyl 4,8-dichloro-7-methylquinoline-3-carboxylate | C13H11Cl2NO2 | CID 114250660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Compound ethyl 4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate - Chemdiv [chemdiv.com]
Navigating the Challenges of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate. As a key intermediate in the synthesis of various biologically active compounds, its handling and use can present unique challenges related to its solubility and stability. This guide, compiled from extensive literature review and field expertise, provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Section 1: Troubleshooting Guide - Solubility Issues
Researchers often encounter difficulties in dissolving this compound, leading to issues with reaction kinetics, purification, and formulation. This section addresses common solubility-related problems with detailed, step-by-step solutions.
Problem 1: The compound is poorly soluble in my reaction solvent, leading to incomplete reactions.
Root Cause Analysis: this compound possesses a rigid, planar quinoline core with polar cyano and ester functionalities, as well as a nonpolar chlorophenyl group. This combination can lead to strong crystal lattice energy and limited solubility in a wide range of common organic solvents.
Solutions:
-
Solvent Screening: A systematic solvent screening is the first crucial step. Begin with a small amount of the compound and test its solubility in a variety of solvents at room temperature and with gentle heating.
-
Recommended Solvents for Initial Screening:
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These are often the most effective due to their high polarity and ability to disrupt strong intermolecular forces.
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane.
-
Esters: Ethyl acetate.
-
Alcohols: Ethanol, Methanol (use with caution, as reactivity is possible at elevated temperatures).
-
-
-
Temperature Elevation: For many solvents, solubility will increase significantly with temperature.
-
Protocol: Gradually heat the solvent-compound mixture while stirring. Monitor for dissolution. Be cautious of potential degradation at elevated temperatures, especially in protic solvents.
-
-
Co-Solvent Systems: If a single solvent is ineffective, a co-solvent system can be employed to fine-tune the polarity of the medium.
-
Example: A mixture of a highly polar solvent (like DMF) with a less polar co-solvent (like toluene or DCM) can sometimes enhance solubility.
-
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and increase the rate of dissolution.
Problem 2: The compound precipitates out of solution during the reaction or upon cooling.
Root Cause Analysis: This is often due to a change in the reaction conditions that lowers the solubility of the compound. This can include a change in temperature, the consumption of a solubilizing starting material, or the formation of a less soluble product.
Solutions:
-
Maintain Elevated Temperature: If the reaction is conducted at a higher temperature to achieve solubility, ensure that the temperature is maintained throughout the process.
-
Hot Filtration: If the product needs to be filtered from the reaction mixture, perform a hot filtration to prevent premature crystallization in the funnel.
-
Controlled Cooling for Recrystallization: If the goal is to recrystallize the product, a slow and controlled cooling process is essential for forming pure crystals.
-
Protocol: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.
-
-
Two-Solvent Recrystallization: This technique is particularly useful for purifying the compound.[1]
-
Protocol:
-
Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
While the solution is still hot, slowly add a "poor" solvent (in which the compound is sparingly soluble) until the solution becomes slightly turbid.
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly.
-
-
Section 2: Troubleshooting Guide - Stability Issues
The chemical reactivity of the chloro, cyano, and ester groups in this compound can lead to degradation under certain experimental conditions.
Problem 3: I am observing degradation of the compound during my reaction, particularly under acidic or basic conditions.
Root Cause Analysis: The quinoline ring system and its substituents are susceptible to degradation under harsh pH conditions. The ester group can be hydrolyzed, and the chloro group can be displaced.
Solutions:
-
pH Control: If the reaction allows, maintain a neutral or near-neutral pH. Use of a buffer system can be beneficial.
-
Milder Reagents: Opt for milder acids or bases if strong pH conditions are not essential for the desired transformation. For example, use organic bases like triethylamine or diisopropylethylamine instead of strong inorganic bases.
-
Lower Reaction Temperature: Chemical degradation processes are often accelerated at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can minimize degradation.
-
Inert Atmosphere: To prevent oxidative degradation, especially at elevated temperatures, conduct the reaction under an inert atmosphere of nitrogen or argon.
Problem 4: The compound appears to be degrading upon storage or when exposed to light.
Root Cause Analysis: Quinoline derivatives can be sensitive to light (photodegradation) and may also degrade over time, especially if not stored properly. Photodegradation can involve the cleavage of the C-Cl bond.
Solutions:
-
Proper Storage: Store the solid compound in a tightly sealed, amber-colored vial to protect it from light and moisture. For long-term storage, keeping it in a desiccator at a low temperature (e.g., in a refrigerator or freezer) is recommended.
-
Protection from Light: During experiments, wrap the reaction flask in aluminum foil to prevent exposure to ambient light, especially if the reaction is run for an extended period.
-
Purity Assessment: Impurities can sometimes catalyze degradation. Ensure the purity of the compound before storage. If necessary, purify it by recrystallization.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound for NMR analysis?
A1: For NMR analysis, deuterated solvents are required. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are typically good choices. DMSO-d₆ is generally a better solvent for highly polar compounds.
Q2: How can I monitor the progress of a reaction involving this compound?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. Visualize the spots under a UV lamp. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q3: What are the typical conditions for hydrolyzing the ethyl ester to the corresponding carboxylic acid?
A3: The ethyl ester can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.
-
Acidic Hydrolysis: Refluxing the compound in a mixture of a strong acid (like hydrochloric acid or sulfuric acid) and an organic co-solvent (like acetic acid or ethanol) is a common method.
-
Basic Hydrolysis: Treatment with an aqueous solution of a strong base (like sodium hydroxide or potassium hydroxide) in a co-solvent like ethanol or THF, followed by acidic workup, will also yield the carboxylic acid.
Q4: Are there any known incompatibilities with other reagents?
A4: The 4-chloro group is susceptible to nucleophilic substitution. Therefore, it will react with strong nucleophiles such as amines, thiols, and alkoxides. The cyano group can also undergo reactions, such as hydrolysis to a carboxylic acid or reduction to an amine, under specific conditions. The ester group is sensitive to strong acids and bases.
Section 4: Data and Protocols
Predicted Solubility Profile
While experimental solubility data is limited, a predicted solubility profile based on the compound's structure is provided below. This should be used as a starting point for your own solvent screening.
| Solvent | Predicted Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | High | Often a good first choice for creating stock solutions. |
| Dimethylformamide (DMF) | High | Similar to DMSO, effective at dissolving polar compounds. |
| Dichloromethane (DCM) | Moderate | Good for reactions and chromatography. |
| Chloroform | Moderate | Similar to DCM. |
| Tetrahydrofuran (THF) | Moderate to Low | May require heating to achieve desired concentration. |
| Ethyl Acetate | Low | Often used as a component of the mobile phase in chromatography. |
| Acetonitrile | Low | May be useful for purification by precipitation. |
| Ethanol/Methanol | Low | Solubility increases with heat, but be aware of potential reactivity. |
| Water | Very Low | The compound is essentially insoluble in water. |
| Hexanes/Heptanes | Very Low | Useful as an anti-solvent for precipitation. |
Experimental Protocol: Forced Degradation Study
To assess the stability of this compound under various stress conditions, a forced degradation study can be performed. This is crucial for developing stable formulations and understanding potential degradation pathways.
Objective: To identify the conditions under which the compound degrades and to characterize the degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Section 5: Visualizing Experimental Workflows
Workflow for Solvent Selection and Solubility Enhancement
References
Technical Support Center: Recrystallization Techniques for Purifying Quinoline Compounds
Welcome to the Technical Support Center for the purification of quinoline-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on recrystallization, a critical technique for achieving high purity. This guide offers troubleshooting solutions, frequently asked questions (FAQs), and detailed protocols to address the unique challenges presented by the quinoline scaffold.
Introduction: The Nuances of Quinoline Recrystallization
Quinoline and its derivatives are fundamental heterocyclic aromatic compounds, forming the core of numerous pharmaceuticals, dyes, and industrial chemicals.[1][2] Their purification is paramount, and recrystallization remains a powerful, cost-effective method. However, the basic nitrogen atom in the quinoline ring introduces specific challenges not always encountered with neutral organic compounds. The pKa of quinoline's conjugate acid is approximately 4.9, rendering it a weak base.[2] This basicity, along with a planar structure prone to π-π stacking, significantly influences its solubility and crystallization behavior.[3]
This guide moves beyond generic recrystallization advice to address issues pertinent to quinoline chemistry, such as pH sensitivity, color body formation, and polymorphism.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses common issues encountered during the recrystallization of quinoline compounds in a practical question-and-answer format.
Issue 1: My quinoline derivative has "oiled out" instead of crystallizing.
-
Question: Upon cooling my saturated solution, a liquid/oily layer formed instead of solid crystals. What is happening and how can I fix it?
-
Answer: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase above its melting point or when the concentration of the solute is too high, leading to liquid-liquid phase separation.[4][5][6][7] Oiled-out products are often impure because the oil can act as a better solvent for impurities than the crystallization solvent itself.[5][7][8]
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution is likely too supersaturated, causing the compound to crash out of solution at a temperature where its liquid state is more stable.
-
Low Melting Point: The melting point of your compound may be lower than the temperature at which it precipitates from the solution.
-
Solution: Choose a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C) or even diethyl ether (b.p. 35 °C), provided your compound has appropriate solubility.[9]
-
-
Impurity-Induced Melting Point Depression: Significant impurities can lower the melting point of your compound, making it more prone to oiling out.[8]
-
Solution: If possible, perform a preliminary purification step. For quinoline derivatives, which are often basic, an acid-base extraction can remove neutral or acidic impurities. Alternatively, a quick pass through a small plug of silica or alumina can sometimes remove gross impurities before recrystallization.
-
-
Issue 2: No crystals are forming, even after extended cooling.
-
Question: My solution is clear and has been cooling for a long time, but no crystals have appeared. What should I do?
-
Answer: The absence of crystallization typically points to two main causes: the solution is not sufficiently supersaturated, or the nucleation process has not been initiated.[4][10]
Causality & Solutions:
-
Excess Solvent: This is the most common reason for crystallization failure.[11] You have likely used too much solvent, and the compound remains soluble even at low temperatures.
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin. Highly clean flasks can sometimes inhibit spontaneous nucleation.
-
Solution (Induce Nucleation):
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod.[4][10] The microscopic scratches provide nucleation sites.
-
Seeding: If you have a small amount of the pure compound, add a single tiny crystal (a "seed crystal") to the cooled solution.[5][10] This provides a perfect template for crystal growth.
-
-
-
Issue 3: The purified quinoline derivative is still colored (yellow/brown).
-
Question: My final crystals are yellow or brown. Is this an impurity? How can I get a colorless product?
-
Answer: Pure quinoline is a colorless liquid, but it and many of its solid derivatives are notorious for turning yellow or brown upon exposure to air and light due to the formation of trace oxidized impurities.[12][13] While a slight coloration may not indicate significant impurity, for high-purity applications, it should be addressed.
Causality & Solutions:
-
Oxidation/Degradation Products: These are often highly colored, polar impurities.
-
Solution (Activated Carbon): Add a very small amount of activated carbon (charcoal) to the hot solution before filtration. The carbon will adsorb many colored impurities. Caution: Use sparingly, as it can also adsorb your product, reducing the yield. Never add carbon to a boiling solution, as it can cause violent bumping.
-
-
Tarry By-products from Synthesis: Synthetic routes like the Skraup or Doebner-von Miller syntheses are known to produce tarry by-products.[13][14]
-
Solution (pH Adjustment/Salt Formation): For basic quinoline derivatives, dissolving the crude material in an acidic solution (e.g., dilute HCl), treating with charcoal, filtering, and then carefully neutralizing with a base to precipitate the purified compound can be effective. Alternatively, forming a salt (like a hydrochloride or picrate) can be a purification strategy. These salts often have different crystallization properties and can be recrystallized themselves before regenerating the free base.[13][15]
-
-
Issue 4: I am getting different crystal forms (polymorphs) in different batches.
-
Question: I've crystallized the same compound multiple times but get crystals with different shapes, melting points, and solubility. Why is this happening?
-
Answer: You are observing polymorphism, a phenomenon where a compound can crystallize into multiple distinct crystal structures.[10][16][17] These different polymorphs can have significantly different physicochemical properties, which is a critical consideration in drug development.[18] Polymorphism is influenced by factors like the solvent used, cooling rate, and temperature.[17]
Causality & Solutions:
-
Kinetic vs. Thermodynamic Control: Rapid cooling often yields a less stable (kinetic) polymorph, while slow cooling favors the most stable (thermodynamic) form.
-
Solution: To obtain a consistent polymorphic form, you must precisely control the recrystallization conditions. Standardize the solvent system, the concentration, the cooling rate, and the agitation for every batch. Seeding with a crystal of the desired polymorph can help ensure consistency.
-
-
Experimental Protocols & Data
Protocol 1: General Recrystallization of a Solid Quinoline Derivative
This protocol provides a step-by-step method for a standard single-solvent recrystallization.
-
Solvent Selection: Choose a solvent in which the quinoline compound is highly soluble at high temperatures but poorly soluble at low temperatures.[19] (See Table 1 for common solvents).
-
Dissolution: Place the crude quinoline compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip or stir bar. Heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation: Solvent Selection for Quinoline Compounds
The choice of solvent is the most critical parameter in recrystallization.[20] Quinolines, being moderately polar aromatic heterocycles, offer a range of possibilities.
Table 1: Common Solvents for Quinoline Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments & Considerations |
| Ethanol | Polar | 78 | Good general-purpose solvent for many quinoline derivatives.[1][3] Often used in a solvent pair with water. |
| Methanol | Polar | 65 | Similar to ethanol, but its lower boiling point can be advantageous for heat-sensitive compounds.[3] |
| Acetone | Polar Aprotic | 56 | A versatile solvent, often used in mixtures with hexanes or water.[21][22] |
| Ethyl Acetate | Intermediate | 77 | Good for compounds of intermediate polarity. Less polar than alcohols. |
| Toluene | Non-polar | 111 | Useful for less polar quinoline derivatives. Its high boiling point allows for a large temperature gradient. |
| Hexane/Heptane | Non-polar | 69 / 98 | Typically used as the "anti-solvent" or "poor solvent" in a mixed-solvent system. |
| Water | Highly Polar | 100 | Generally, quinoline itself is only slightly soluble in cold water but dissolves in hot water.[12] Solubility is highly pH-dependent.[3][23] Often used as the anti-solvent with alcohols.[9] |
Visualizing the Workflow
Diagram 1: General Recrystallization Workflow
This diagram outlines the fundamental steps of the recrystallization process.
Caption: A standard workflow for purifying solid compounds via recrystallization.
Diagram 2: Troubleshooting Decision Tree for "Oiling Out"
This diagram provides a logical path for addressing the common issue of a compound oiling out.
References
- 1. mechotech.in [mechotech.in]
- 2. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. mt.com [mt.com]
- 8. reddit.com [reddit.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. Quinoline - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 16. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 17. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 18. mt.com [mt.com]
- 19. edu.rsc.org [edu.rsc.org]
- 20. mt.com [mt.com]
- 21. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Quinoline Synthesis: A Technical Support Center for Researchers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common side products in the Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.
Introduction: The Challenge of Quinoline Synthesis
The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the basis for numerous pharmaceuticals, agrochemicals, and dyes.[1] While several classic named reactions provide access to this important heterocycle, they are often plagued by side reactions that can lead to low yields, difficult purifications, and the formation of complex byproduct mixtures.[1][2] These challenges arise from the often harsh reaction conditions, such as high temperatures and strong acids, which can promote polymerization, tar formation, and lack of regioselectivity.[1][3] This guide provides practical, field-proven insights to help you navigate these common pitfalls and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in classical quinoline synthesis reactions?
A1: Common side products vary depending on the specific synthesis method. In the Skraup and Doebner-von Miller reactions, tar and polymer formation are frequent issues due to the polymerization of acrolein or other α,β-unsaturated carbonyl compounds under strongly acidic and high-temperature conditions.[3][4] For the Friedländer synthesis, self-condensation (aldol condensation) of the ketone reactant is a common side reaction, especially under basic conditions.[5][6] In the Combes synthesis, a primary challenge is the formation of undesired regioisomers when using unsymmetrical β-diketones.[5]
Q2: How can I improve the overall yield and purity of my quinoline synthesis?
A2: Optimizing reaction conditions is key. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent.[3] Using milder catalysts can often prevent the harsh conditions that lead to byproducts.[3] The purity of starting materials should also be ensured to avoid introducing contaminants that can lead to side reactions.[3]
Q3: Are there general strategies that can be applied across different quinoline syntheses to minimize side reactions?
A3: Yes, several general strategies are effective. Careful temperature control is critical, as higher temperatures often promote undesired side reactions.[7] The choice of catalyst is also vital; for instance, milder catalysts can prevent the harsh conditions that lead to byproducts.[3] The purity of starting materials should be ensured to avoid introducing contaminants that can lead to side reactions.
Q4: What are some common purification techniques for quinoline derivatives?
A4: Purification strategies for quinolines often involve a combination of techniques. Steam distillation is effective for separating volatile quinolines from non-volatile tars and polymeric materials, particularly after a Skraup synthesis.[3][8] Crystallization, often through the formation of salts like picrates or phosphates, can be a highly effective method for achieving high purity.[8][9][10] Column chromatography is another versatile technique for separating complex mixtures.[3]
Troubleshooting Guides for Specific Syntheses
Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[11][12] However, it is notoriously exothermic and prone to vigorous, difficult-to-control reactions and significant tar formation.[4][7]
Problem 1: The reaction is extremely vigorous and difficult to control, resulting in low yields and significant tar formation.
-
Cause: The dehydration of glycerol to acrolein and the subsequent reactions are highly exothermic.[12] This can lead to localized overheating and polymerization of the reactive intermediates.[4]
-
Solution:
-
Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) or boric acid can help to control the reaction rate and make it less violent.[4][5][7]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the initial exotherm.[7]
-
Efficient Stirring: Ensure vigorous stirring to dissipate heat and prevent localized hotspots.[7]
-
Workflow for a Controlled Skraup Synthesis:
Caption: Controlled Skraup Synthesis Workflow.
Problem 2: Significant tar and polymer formation leading to difficult purification.
-
Cause: Polymerization of the acrolein intermediate under strongly acidic and high-temperature conditions.[4]
-
Solution:
-
Moderating Agent: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[7]
-
Optimized Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase should be controlled.[7]
-
Purification: The crude product is often a black, tarry residue.[7] Purification by steam distillation followed by extraction is a common and effective method to isolate the quinoline derivative from the tar.[3]
-
Doebner-von Miller Synthesis
This synthesis is an extension of the Skraup reaction, using α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[1][13] A major side reaction is the acid-catalyzed polymerization of the carbonyl compounds.[1][5]
Problem: Low yield of the desired quinoline derivative with a significant amount of insoluble, polymeric material formed.
-
Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5]
-
Solution:
-
Biphasic Solvent System: Employing a biphasic reaction medium (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its concentration in the acidic aqueous phase and thus minimizing polymerization.[1][4][5]
-
Milder Acid Catalyst: While strong Brønsted acids are often used, exploring weaker acids or Lewis acids may reduce the rate of polymerization.[5]
-
Slow Reactant Addition: The slow, controlled addition of the carbonyl compound to the reaction mixture can help maintain a low concentration and minimize polymerization.[5]
-
Table 1: Effect of Reaction Conditions on Polymerization in Doebner-von Miller Synthesis
| Parameter | Condition | Effect on Side Reactions |
| Solvent System | Biphasic (e.g., water/toluene) | Sequesters the carbonyl compound, reducing acid-catalyzed polymerization.[7] |
| Catalyst | Milder Acid (e.g., Lewis Acid) | Decreases the rate of polymerization compared to strong Brønsted acids.[5] |
| Reactant Addition | Slow addition of the carbonyl compound | Maintains a low concentration of the carbonyl, disfavoring self-condensation.[7] |
Combes Quinoline Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[14] A key challenge arises when using unsymmetrical β-diketones, which can lead to the formation of a mixture of regioisomers.[5]
Problem: A mixture of quinoline regioisomers is obtained when using an unsymmetrical β-diketone.
-
Cause: The cyclization can occur on either side of the diketone, leading to two possible products.[5] The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the diketone.[14]
-
Solution:
-
Catalyst Choice: Different acid catalysts, such as sulfuric acid versus polyphosphoric acid (PPA), can alter the ratio of regioisomers formed.[7]
-
Substituent Effects: The electronic nature of substituents on the aniline (electron-donating vs. electron-withdrawing) influences the nucleophilicity of the ortho positions, directing the cyclization.[7] Increased steric bulk on one side of the β-diketone will favor cyclization at the less sterically hindered position.[7]
-
Troubleshooting Regioselectivity in Combes Synthesis:
Caption: Factors influencing regioselectivity in Combes synthesis.
Friedländer Synthesis
The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base.[6][15][16][17] A common side reaction, particularly under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[3][5]
Problem: Significant formation of a byproduct resulting from the self-condensation of the ketone reactant.
-
Cause: The ketone reactant can undergo self-condensation under the reaction conditions, particularly with base catalysis.[3]
-
Solution:
-
Milder Conditions: Using milder reaction conditions, such as employing a gold catalyst, can allow the reaction to proceed at lower temperatures, thus minimizing self-condensation.[3][6]
-
Use an Imine Analog: To avoid aldol condensation, especially under alkaline conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[3][6]
-
Slow Addition: Slowly adding the ketone to the reaction mixture can also help to minimize this side reaction.[3]
-
Acid Catalysis: Switching from base to acid catalysis (e.g., p-toluenesulfonic acid) can often circumvent the aldol condensation side reaction.[3]
-
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.[7]
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.[7]
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cool the flask.[7]
-
Completion: After the initial vigorous reaction subsides, continue to heat the mixture under reflux for an additional 3-5 hours.[3]
-
Work-up: Allow the mixture to cool. Carefully pour the cooled reaction mixture into a large volume of cold water. Make the solution strongly basic with sodium hydroxide to liberate the free quinoline base.[3]
-
Purification: Steam distill the mixture. The quinoline will co-distill with water. Collect the distillate until it is no longer milky.[3]
Protocol 2: Friedländer Synthesis with Minimized Self-Condensation
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 10 mol%).[3]
-
Reactant Addition: Slowly add the ketone with an α-methylene group to the reaction mixture over a period of 30-60 minutes with stirring.
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water and extract the product with a suitable organic solvent like dichloromethane.[3]
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by crystallization or column chromatography.[3]
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. uop.edu.pk [uop.edu.pk]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. organicreactions.org [organicreactions.org]
- 17. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
The Quinoline Scaffold: A Comparative Analysis of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate in the Landscape of Bioactive Derivatives
A Technical Guide for Researchers in Drug Discovery and Medicinal Chemistry
The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comparative analysis of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate, a synthetically important derivative, against other notable quinolines to illuminate the critical role of substituent patterns in dictating biological efficacy. While direct biological data for this compound is not extensively available in public literature, this guide will leverage established structure-activity relationships (SAR) to predict its potential and frame its standing within the broader quinoline family.
Physicochemical Properties: A Foundation for Biological Interaction
The journey of a drug candidate from administration to its molecular target is profoundly influenced by its physicochemical properties. For this compound, these parameters provide a baseline for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClN₂O₂ | [6] |
| Molecular Weight | 260.67 g/mol | [6] |
| XLogP3 | 2.8 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| CAS Number | 77173-67-2 | [6] |
The predicted lipophilicity (XLogP3 of 2.8) suggests that this compound possesses moderate lipid solubility, a key factor for membrane permeability. The absence of hydrogen bond donors and the presence of four acceptors will govern its interaction with biological macromolecules.
Comparative Analysis of Biological Activities
The true potential of a quinoline derivative is unveiled through its biological activity. Here, we compare the structural features of this compound with other quinolines for which experimental data is available, to infer its likely performance in key therapeutic areas.
Anticancer Activity: A Tale of Substitution
The quinoline scaffold is a prominent feature in numerous anticancer agents.[2][7] The substituents on the quinoline ring play a pivotal role in their mechanism of action and potency.
Key Structural Features of this compound:
-
4-Chloro Group: This is a crucial reactive handle. The chlorine atom can be readily displaced by nucleophiles, such as amines, to generate a diverse library of 4-aminoquinoline derivatives. This strategy has been extensively used to synthesize potent antimalarial and anticancer agents.[8][9] The presence of a halogen at the 7-position, like in the well-known drug Chloroquine, is considered optimal for antimalarial activity, and this principle of halogenation often extends to anticancer activity.[8][10]
-
8-Cyano Group: The cyano group is a strong electron-withdrawing group. Electron-withdrawing substituents on the quinoline ring can significantly influence the electronic distribution of the molecule, potentially enhancing its interaction with biological targets.[11] The effect of a substituent at the 8-position can be significant; for instance, an additional methyl group at this position can abolish the antimalarial activity of Chloroquine analogues.[8]
-
Ethyl 3-carboxylate Group: The presence and nature of a substituent at the 3-position are critical. Studies on quinoline-3-carboxylate derivatives have demonstrated potent antiproliferative activity.[3] For instance, certain 2-styrylquinoline-3-carboxylate derivatives have shown IC50 values in the sub-micromolar range against cancer cell lines like MCF-7 and K562.[3]
Comparison with Bioactive Quinolines:
| Compound/Derivative Class | Key Structural Features | Anticancer Activity (IC50) | Reference |
| This compound | 4-Chloro, 8-Cyano, 3-Carboxylate | Predicted to have potential cytotoxic activity, requires experimental validation. | - |
| 7-Chloro-4-quinolinylhydrazone derivatives | 7-Chloro, 4-Hydrazone | 0.314 - 4.65 µg/mL against various cancer cell lines. | [2] |
| Quinoline-3-carboxylate derivatives (4m, 4n) | 2-Styryl, 3-Carboxylate | 0.33 µM against MCF-7 cell line. | [3] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7-Chloro, 4-Amino side chain | Potent against MDA-MB-468 cells. | [9] |
Based on this comparative analysis, the 4-chloro and 3-carboxylate moieties in this compound suggest a strong potential for anticancer activity. The electron-withdrawing 8-cyano group could further modulate this activity, and experimental verification is highly warranted.
Antimicrobial Activity: Targeting Bacterial Processes
Quinolone antibiotics, a class of drugs derived from the quinoline scaffold, are mainstays in the treatment of bacterial infections. The substitution pattern is again a key determinant of the antibacterial spectrum and potency.
Structure-Activity Relationship Insights:
-
4-Chloroquinolines: These are versatile intermediates for synthesizing compounds with antimicrobial properties. For example, they can be converted to 4-quinolylpropionic esters, some of which show potent activity against Helicobacter pylori.[12]
-
Substituents at C-8: Modifications at the C-8 position have been shown to be important for the antibacterial profiles of quinolizine derivatives, a related class of compounds.[13]
-
3-Carboxylate Group: The 3-carboxy group is a common feature in many quinolone antibiotics and is crucial for their activity, which often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[14]
Comparative Antimicrobial Data:
| Compound/Derivative Class | Key Structural Features | Antimicrobial Activity (MIC) | Reference |
| This compound | 4-Chloro, 8-Cyano, 3-Carboxylate | Predicted to have potential antibacterial activity, requires experimental validation. | - |
| N-methylbenzofuro[3,2-b]quinoline derivatives | Fused heterocyclic system | 4 µg/mL against vancomycin-resistant E. faecium. | [4] |
| Quinolone coupled hybrid (5d) | Quinoline-quinolone hybrid | 0.125–8 μg/mL against various Gram-positive and Gram-negative bacteria. | [15] |
| 8-Hydroxyquinoline derivatives | 8-Hydroxy, Halogenated | 0.08-0.56 µM against Neisseria gonorrhoeae. | [16] |
The structural elements of this compound align with those known to confer antibacterial activity. The 4-chloro group allows for derivatization, and the 3-carboxylate is a key pharmacophore. The impact of the 8-cyano group on the antimicrobial spectrum would be a key point of investigation.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Quinoline derivatives have also emerged as promising anti-inflammatory agents by targeting key enzymes and receptors in inflammatory pathways, such as COX, PDE4, and TACE.[5][17]
Insights from SAR Studies:
-
Carboxylic Acid Moiety: Quinolines bearing a carboxylic acid group have been shown to exhibit COX-inhibition.[17] While the target compound has an ester, it can be readily hydrolyzed to the corresponding carboxylic acid in vivo.
-
Substituent Position: The nature and position of substituents on the quinoline ring are critical for target specificity. For example, a carboxamide moiety can lead to TRPV1 antagonism, while an aniline moiety at C-4 can result in PDE4 inhibition.[17]
Comparative Anti-inflammatory Potential:
| Compound/Derivative Class | Key Structural Features | Anti-inflammatory Activity | Reference |
| This compound | 4-Chloro, 8-Cyano, 3-Carboxylate (ester) | Predicted to have potential anti-inflammatory activity, likely as a pro-drug for the corresponding carboxylic acid. | - |
| Azetidinone-bearing quinolines | Quinoline with azetidinone scaffold | Significant anti-inflammatory and analgesic activity. | [18] |
| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid | Fused quinoline, 4-Carboxylic acid | High anti-inflammatory effects, potent COX-2 inhibitor. | [19] |
| Quinoline-2-carboxamides | 2-Carboxamide | Dual inhibition of COX/LOX. | [5] |
The ethyl 3-carboxylate group in this compound suggests that it could act as a prodrug, being hydrolyzed to the active carboxylic acid form to exert anti-inflammatory effects, potentially through COX inhibition.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and enable a direct comparison with other quinolines, the following standardized in vitro assays are recommended.
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol assesses the ability of a compound to inhibit the proliferation of cancer cells.
Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator quinolines in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Methodology:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in appropriate broth medium overnight.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).
-
Compound Preparation: Prepare a stock solution of this compound and comparator compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizing the Chemical Landscape and Workflow
To better understand the relationships and processes discussed, the following diagrams are provided.
Caption: Structural relationships between the target compound and comparator quinolines.
Caption: Workflow for the in vitro anticancer cytotoxicity (MTT) assay.
Conclusion and Future Directions
This compound is a fascinating molecule positioned at the intersection of several key structural motifs known to impart significant biological activity. While direct experimental evidence of its efficacy is currently sparse in the literature, a thorough analysis of structure-activity relationships within the quinoline class strongly suggests its potential as a valuable scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The 4-chloro group serves as a prime site for synthetic elaboration, the 3-carboxylate is a well-established pharmacophore, and the 8-cyano group offers a unique electronic profile that warrants further investigation.
The protocols detailed in this guide provide a clear roadmap for the empirical evaluation of this compound and its future derivatives. Such studies are essential to move from predictive analysis to concrete data, thereby fully elucidating the therapeutic potential of this compound and paving the way for the design of next-generation quinoline-based therapeutics.
References
- 1. Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evaluation. | Semantic Scholar [semanticscholar.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Novel Quinoline-3-Carboxylate Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1] This guide provides a comparative analysis of the in vitro cytotoxicity of novel quinoline-3-carboxylate and quinoline-3-carboxamide derivatives, offering insights into their potential as next-generation anticancer drugs. We will delve into their performance against various cancer cell lines, compare their efficacy with established chemotherapeutic agents, and provide detailed experimental protocols for key cytotoxicity assays to support further research and development.
The Rationale for Targeting Cancer with Quinoline Derivatives
Quinoline and its analogs have demonstrated significant potential in oncology by targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases.[2] Some derivatives act as inhibitors of the DNA damage response (DDR) pathway, a crucial mechanism for cancer cell survival, by targeting kinases like ATM. Furthermore, certain quinoline derivatives can induce apoptosis, or programmed cell death, a desirable outcome in cancer therapy.[3][4] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of their biological activity and the development of compounds with enhanced potency and selectivity against cancer cells.
Comparative Cytotoxicity Analysis
The efficacy of a potential anticancer agent is primarily assessed by its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency.
Performance of Novel Quinoline-3-Carboxylate and Carboxamide Derivatives
Recent studies have highlighted the promising cytotoxic profiles of several novel quinoline-3-carboxylate and carboxamide derivatives against a panel of human cancer cell lines. Below is a comparative summary of their IC50 values.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 2,4-bis((E)-styryl)quinoline-3-carboxylates | 3h | A549 (Lung Carcinoma) | 1.53 | Cisplatin | - | [5] |
| HT29 (Colon Carcinoma) | 1.50 | Cisplatin | - | [5] | ||
| 3k | A549 (Lung Carcinoma) | 1.38 | Cisplatin | - | [5] | |
| HT29 (Colon Carcinoma) | 0.77 | Cisplatin | - | [5] | ||
| 3t | A549 (Lung Carcinoma) | 2.36 | Cisplatin | - | [5] | |
| HT29 (Colon Carcinoma) | 0.97 | Cisplatin | - | [5] | ||
| Quinoline-3-carboxamides | 5o (furan derivative) | MCF-7 (Breast Carcinoma) | 3.355 | - | - | [2] |
| 6b (thiophene derivative) | MCF-7 (Breast Carcinoma) | 5.069 | - | - | [2] | |
| 8b | MCF-7 (Breast Carcinoma) | 0.839 | - | - | [2] | |
| 4-(4-substituted-anilino)quinolines | 6c (4-chloroanilino) | MCF-7 (Breast Carcinoma) | 3.42 | Doxorubicin | 2.07 | [6][7] |
| A549 (Lung Carcinoma) | 5.97 | Doxorubicin | 0.02 | [6][7] | ||
| Quinoline-3-carboxylate Derivatives | 4m | MCF-7 (Breast Carcinoma) | 0.33 | - | - | [3][4] |
| K562 (Leukemia) | 0.28 | - | - | [3][4] | ||
| 4n | MCF-7 (Breast Carcinoma) | 0.33 | - | - | [3][4] |
Key Observations:
-
Several 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives (3h, 3k, and 3t) demonstrated significant inhibitory activity against A549 and HT29 cell lines, with IC50 values in the low micromolar range, in some cases surpassing the efficacy of the reference drug cisplatin.[5]
-
Quinoline-3-carboxamide derivatives also showed potent cytotoxicity against the MCF-7 breast cancer cell line, with compound 8b exhibiting a sub-micromolar IC50 value of 0.839 µM.[2]
-
The 4-(4-chloroanilino)quinoline derivative 6c was effective against both MCF-7 and A549 cell lines.[6][7]
-
Notably, the quinoline-3-carboxylate derivatives 4m and 4n displayed exceptional potency against MCF-7 and K562 cell lines, with IC50 values as low as 0.33 µM and 0.28 µM, respectively.[3][4]
Structure-Activity Relationship (SAR) Insights
The data suggests that the cytotoxic activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core. For instance, in the quinoline-3-carboxamide series, the presence of different heterocyclic moieties significantly influences their EGFR inhibitory and anticancer activities.[2] Similarly, for the 4-anilino-quinoline derivatives, the substitution pattern on the anilino ring plays a crucial role in determining their potency.[6][7] The remarkable activity of the 2,4-bis((E)-styryl)quinoline-3-carboxylates highlights the importance of the styryl groups in mediating the cytotoxic effect.[5] Further targeted synthesis and biological evaluation of analogs are warranted to fully elucidate the SAR and identify lead compounds with optimal anticancer profiles.
Experimental Methodologies for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are essential. The following are detailed protocols for commonly employed methods.
Workflow for In Vitro Cytotoxicity Evaluation
Caption: General workflow for assessing the in vitro cytotoxicity of chemical compounds.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
Principle: An increase in LDH activity in the culture supernatant is indicative of a loss of cell membrane integrity and, consequently, cell death.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength specified by the assay kit (typically around 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (FITC), can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Potential Signaling Pathways and Mechanisms of Action
The cytotoxic effects of quinoline derivatives are often mediated through the modulation of critical signaling pathways involved in cancer cell proliferation and survival.
Caption: Potential mechanisms of action for cytotoxic quinoline derivatives.
As illustrated, quinoline derivatives can exert their anticancer effects by inhibiting key targets such as the Epidermal Growth Factor Receptor (EGFR), other protein kinases, and topoisomerases.[2] Inhibition of these targets can lead to cell cycle arrest and a reduction in cell proliferation, ultimately culminating in apoptosis.[8] Some derivatives may also interfere with the DNA damage response pathway, sensitizing cancer cells to DNA-damaging agents.[9]
Conclusion and Future Directions
The quinoline-3-carboxylate and carboxamide scaffolds represent a promising avenue for the development of novel anticancer agents. The derivatives discussed in this guide exhibit potent cytotoxic activity against a range of cancer cell lines, with some compounds demonstrating superior efficacy to established chemotherapeutic drugs. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation of these and other novel compounds.
Future research should focus on:
-
Lead Optimization: Synthesizing and testing a wider range of analogs to refine the structure-activity relationship and improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent derivatives.
-
In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in preclinical animal models to assess their therapeutic potential in a more complex biological system.
-
Safety and Toxicity Profiling: Assessing the toxicity of lead compounds in normal, non-cancerous cells and in vivo to determine their therapeutic window.
By pursuing these research directions, the scientific community can unlock the full potential of quinoline-based compounds in the fight against cancer.
References
- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benthamscience.com [benthamscience.com]
- 5. First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Cyanoquinoline-3-Carboxylates
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Among the vast landscape of quinoline derivatives, those bearing a cyano group and a carboxylate moiety at the 3-position have emerged as a particularly promising class of therapeutic agents. These cyanoquinoline-3-carboxylates exhibit a broad spectrum of biological activities, including potent antibacterial, anticancer, and enzyme-inhibitory effects.[3][4][5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of cyanoquinoline-3-carboxylate derivatives. We will delve into how specific structural modifications influence their biological efficacy, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.
The Cyanoquinoline-3-Carboxylate Core: A Foundation for Diverse Activity
The fundamental structure of a cyanoquinoline-3-carboxylate consists of a fused benzene and pyridine ring system, with a cyano (-C≡N) group and a carboxylate (-COOR) or related functional group at the 3-position. The electronic properties and spatial arrangement of these groups are critical for their interaction with biological targets.[6] For instance, in the context of antibacterial activity, the carboxylic acid group at the C-3 position is often essential for inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[6]
The versatility of this scaffold lies in the numerous positions available for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Key points of modification that significantly impact biological activity include:
-
The N-1 position of the quinoline ring: Alkylation or substitution at this position can influence the molecule's interaction with its target and its overall physicochemical properties.
-
The C-2 and C-4 positions: Introduction of various substituents at these positions can dramatically alter the compound's biological profile, including its potency and selectivity.[7]
-
The benzene portion of the quinoline ring (positions C-5, C-6, C-7, and C-8): Substitution with electron-donating or electron-withdrawing groups can modulate the electronic distribution of the entire ring system, affecting target binding and cellular uptake.[8]
-
The C-3 carboxylate group: Conversion of the carboxylic acid to esters, amides, or other bioisosteres can impact the compound's solubility, membrane permeability, and metabolic stability.
Below is a diagram illustrating the core structure and key positions for modification.
Caption: Key modification points on the cyanoquinoline-3-carboxylate scaffold.
Comparative Analysis of Structure-Activity Relationships
Antibacterial Activity
A significant body of research has focused on the antibacterial properties of quinoline derivatives.[9] The mechanism often involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6] The 3-carboxylic acid moiety is crucial for this activity, as it is believed to interact with the enzyme-DNA complex.[6]
A study on novel amino-substituted 3-quinolinecarboxylic acids revealed that potency is greatest when the 1-substituent is a methylamino group and the 7-substituent is a 4-methyl-1-piperazinyl or 1-piperazinyl group.[10] For example, amifloxacin, a derivative with a methylamino group at the 1-position and a 4-methyl-1-piperazinyl group at the 7-position, demonstrates a potent in vitro Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL against Escherichia coli.[10]
| Compound | N-1 Substituent | C-7 Substituent | MIC (µg/mL) vs. E. coli | Reference |
| Amifloxacin (16) | Methylamino | 4-Methyl-1-piperazinyl | 0.25 | [10] |
| Compound 21 | Methylamino | 1-Piperazinyl | (Comparable to Amifloxacin) | [10] |
The data clearly indicates that small, basic substituents at the N-1 and C-7 positions are favorable for antibacterial activity. The nitrogen-containing ring at C-7 is a common feature in many potent quinolone antibiotics, as it enhances water solubility and bacterial uptake.
Anticancer Activity
Cyanoquinoline-3-carboxylates have also demonstrated significant potential as anticancer agents.[3] Their mechanism of action can vary, with some derivatives inducing apoptosis through the upregulation of intrinsic pathways.[3]
In a study evaluating a series of quinoline-3-carboxylate derivatives against MCF-7 (breast cancer) and K562 (leukemia) cell lines, specific substitutions were found to dramatically enhance antiproliferative activity.[3] For instance, compounds 4m and 4n exhibited IC50 values of 0.33 µM against the MCF-7 cell line, while compounds 4k and 4m showed IC50 values of 0.28 µM against the K562 cell line.[3]
Another study highlighted the importance of the C-3 carboxylate group for selective targeting of cancer cells. Hydrolysis of the ester group to a carboxylic acid was found to enhance selectivity, likely due to changes in the compound's pKa.[7] This modification allows for better accumulation in the acidic environment of tumor tissues.[7]
| Compound | Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 4m | MCF-7 | 0.33 | (Details not fully provided) | [3] |
| 4n | MCF-7 | 0.33 | (Details not fully provided) | [3] |
| 4k | K562 | 0.28 | (Details not fully provided) | [3] |
| 4m | K562 | 0.28 | (Details not fully provided) | [3] |
| 2f | Cancer vs. Non-cancerous | More selective | 2,4-disubstituted quinoline-3-carboxylic acid | [7] |
| 2l | Cancer vs. Non-cancerous | More selective | 2,4-disubstituted quinoline-3-carboxylic acid | [7] |
These findings underscore the importance of optimizing substituents on the quinoline ring to achieve potent and selective anticancer activity.
Key Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of cyanoquinoline-3-carboxylates.
General Synthesis of 2-Aminoquinoline-3-carboxamides
A versatile method for synthesizing the cyanoquinoline core is through a variation of the Friedländer annulation. This one-pot, three-component reaction provides a convenient route to 2-aminoquinoline-3-carboxamides.[11]
Protocol:
-
Reactant Preparation: Dissolve the appropriate 2-aminobenzaldehyde or a heterocyclic derivative and a cyanoacetamide in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a base, such as 1-methylpiperidine, to the reaction mixture. The choice of a weak base can be crucial to prevent unwanted side reactions like isomerization.[11]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating for a specified period (e.g., several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization or column chromatography if necessary.[11]
Caption: General workflow for the synthesis of 2-aminoquinoline-3-carboxamides.
In Vitro Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.
Protocol:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized concentration (typically 10^5 to 10^6 CFU/mL).
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The cyanoquinoline-3-carboxylate scaffold represents a highly adaptable platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant improvements in potency and selectivity against various biological targets. Future research should focus on exploring novel substitutions, particularly at the C-2, C-4, and C-7 positions, to further enhance the therapeutic index of these compounds. Additionally, a deeper understanding of their mechanisms of action will be crucial for guiding the rational design of next-generation cyanoquinoline-3-carboxylate-based drugs. The integration of computational modeling and in silico screening can also accelerate the discovery of new lead compounds with optimized pharmacological profiles.[3]
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Unveiling the Biological Targets of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
An In-Depth Comparison of Modern Target Identification Strategies
Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is a synthetic quinoline derivative with potential therapeutic applications, yet its precise molecular targets remain uncharacterized. Identifying the specific proteins or pathways with which this compound interacts is a critical step in understanding its mechanism of action, optimizing its efficacy, and predicting potential off-target effects. This guide provides a comprehensive comparison of contemporary experimental strategies for the deconvolution of its biological targets, designed for researchers and drug development professionals. We will delve into the rationale behind various experimental choices, present detailed protocols, and offer a comparative analysis of their strengths and weaknesses.
Section 1: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
Quinoline and its derivatives are heterocyclic aromatic compounds that have given rise to a multitude of approved drugs, including the antimalarial chloroquine and the antibacterial moxifloxacin.[2] The diverse pharmacological profile of quinolines stems from their ability to interact with a wide array of biological macromolecules.[1][3] The subject of this guide, this compound, possesses a unique substitution pattern that suggests the potential for novel biological activity. The electron-withdrawing chloro and cyano groups, combined with the carboxylate ester, create a distinct electronic and steric profile that could mediate specific interactions with undiscovered protein targets.
Section 2: Comparative Analysis of Target Identification Methodologies
The journey to identify a small molecule's target can be broadly categorized into two main approaches: direct (affinity-based) and indirect (label-free and genetic) methods.[5][6][7] The choice of strategy is paramount and depends on factors such as the compound's properties, available resources, and the desired depth of mechanistic insight.
Affinity-Based Approaches: Fishing for Targets
Affinity-based methods rely on the specific binding interaction between the small molecule (bait) and its protein target (prey).[5][6] This typically involves immobilizing the small molecule on a solid support or tagging it with a capture moiety like biotin to pull down its binding partners from a cell lysate.
To employ an affinity-based approach, a derivative of the parent compound must be synthesized with a linker for attachment to a bead or tag. The position of this linker is critical to avoid disrupting the key interactions with its target. For this compound, derivatization could potentially be explored at the ethyl ester or by modifying the quinoline core, provided that structure-activity relationship (SAR) data suggests these positions are not essential for its biological activity.
Table 1: Comparison of Affinity-Based Pull-Down Techniques
| Technique | Principle | Advantages | Disadvantages |
| On-Bead Affinity Matrix | Covalent attachment of the small molecule to a solid support (e.g., agarose beads) via a linker.[6] | Direct identification of binding partners; relatively straightforward workflow. | Requires synthesis of a functionalized derivative; potential for steric hindrance from the beads; risk of identifying non-specific binders. |
| Biotin-Tagged Probe | Conjugation of the small molecule to biotin, which has a strong affinity for streptavidin-coated beads.[5] | High affinity and specificity of the biotin-streptavidin interaction; versatile applications. | Biotin tag might alter the compound's properties or interfere with binding; requires careful design of the linker. |
| Photoaffinity Labeling | Incorporation of a photoreactive group into the small molecule probe that forms a covalent bond with the target upon UV irradiation.[6] | Covalently captures both strong and weak interactors; provides information about the binding site. | Requires specialized probe synthesis; UV irradiation can damage proteins; potential for non-specific cross-linking. |
This protocol outlines a general procedure for identifying the targets of this compound using an on-bead affinity matrix.
Step 1: Synthesis of the Affinity Probe.
-
Synthesize a derivative of this compound with a linker (e.g., a short polyethylene glycol chain with a terminal amine or carboxylic acid) at a non-critical position.
-
Covalently couple the linker-modified compound to activated agarose beads (e.g., NHS-activated Sepharose).
-
Prepare control beads by coupling a structurally similar but biologically inactive analog or by blocking the reactive groups on the beads.
Step 2: Cell Lysis and Protein Extraction.
-
Culture relevant cells to a high density and treat with either the active compound or a vehicle control.
-
Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
Step 3: Affinity Pull-Down.
-
Incubate the clarified cell lysate with the affinity beads and control beads for several hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
Step 4: Elution and Protein Identification.
-
Elute the bound proteins from the beads using a competitive binder, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.
-
Excise protein bands that are specific to the active compound's affinity beads and identify them using mass spectrometry (LC-MS/MS).
Caption: Workflow for affinity-based target identification.
Label-Free Approaches: Monitoring Target Engagement
Label-free methods obviate the need for chemical modification of the compound of interest, thereby preserving its native bioactivity. These techniques often rely on detecting changes in protein stability or localization upon compound binding.
Table 2: Comparison of Label-Free Target Identification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | In-cell and in-vivo compatible; no compound modification needed; provides evidence of direct target engagement. | Not all proteins are amenable to thermal stabilization; requires specific antibodies or mass spectrometry for detection. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | No compound modification needed; applicable to a wide range of proteins. | Requires optimization of protease concentration and digestion time; may not be sensitive enough for weak binders. |
| Thermal Proteome Profiling (TPP) | A proteome-wide extension of CETSA coupled with quantitative mass spectrometry to identify thermally stabilized proteins. | Unbiased, proteome-wide screening; provides a global view of compound interactions. | Technically demanding; requires sophisticated mass spectrometry instrumentation and data analysis pipelines. |
This protocol describes a CETSA experiment to identify the direct targets of this compound in intact cells.
Step 1: Cell Treatment.
-
Seed cells in multiple plates and grow to confluency.
-
Treat the cells with this compound at various concentrations or with a vehicle control for a defined period.
Step 2: Thermal Challenge.
-
Heat the plates containing the treated cells at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Include a non-heated control at room temperature.
Step 3: Protein Extraction and Analysis.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble (non-denatured) and precipitated (denatured) protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using antibodies against candidate target proteins or by quantitative mass spectrometry for a proteome-wide analysis (TPP).
Step 4: Data Interpretation.
-
A target protein will show increased thermal stability (i.e., more protein remains in the soluble fraction at higher temperatures) in the presence of the compound compared to the vehicle control.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A rightward shift in the melting curve indicates target stabilization.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Section 3: Genetic Approaches - Unveiling Functional Interactions
Genetic methods do not rely on the direct physical interaction between the compound and its target but rather on the functional consequences of this interaction. These approaches are powerful for identifying targets and pathways that are essential for the compound's activity.
Table 3: Comparison of Genetic Target Identification Techniques
| Technique | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Screens | Genome-wide knockout or activation screens to identify genes that, when perturbed, confer resistance or sensitivity to the compound. | Unbiased, genome-wide approach; can identify both direct targets and pathway components. | Technically complex; can have off-target effects; requires significant bioinformatics support. |
| shRNA/siRNA Screens | Similar to CRISPR screens but uses RNA interference to knockdown gene expression. | Established technology with well-defined libraries. | Incomplete knockdown and off-target effects are common. |
| Yeast Three-Hybrid System | A genetic method in yeast to identify protein-small molecule interactions. | In vivo detection of interactions; can be adapted for high-throughput screening. | Eukaryotic protein folding and post-translational modifications may not be accurately recapitulated in yeast. |
Section 4: Orthogonal Validation and Target Engagement
The identification of a candidate target is not the final step. Rigorous validation is essential to confirm that the identified protein is indeed the biologically relevant target of this compound.
Recommended Validation Strategies:
-
In vitro binding assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct binding interaction and determine the binding affinity.
-
Enzymatic or functional assays: If the identified target is an enzyme or a receptor, test the compound's ability to modulate its activity in a purified system.
-
Cellular target engagement assays: Employ methods like CETSA or NanoBRET to confirm that the compound engages the target in a cellular context.
-
Genetic manipulation: Use CRISPR or siRNA to knock down or knock out the target gene and assess whether this phenocopies or ablates the effect of the compound.
Conclusion
Identifying the biological target of a novel compound like this compound is a multifaceted challenge that requires a carefully considered and multi-pronged approach. There is no single "best" method; rather, the optimal strategy often involves a combination of affinity-based, label-free, and genetic techniques. The initial identification of candidate targets should always be followed by rigorous orthogonal validation to build a compelling case for a specific mechanism of action. This guide provides a framework for researchers to navigate the complex landscape of target deconvolution and ultimately unlock the therapeutic potential of promising new chemical entities.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Different biological activities of quinoline [wisdomlib.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quinoline scaffold has consistently emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2][3] This guide provides an in-depth comparative analysis of the in vitro efficacy of ethyl 4-chloro-8-cyanoquinoline-3-carboxylate and its analogs. While direct experimental data for this specific trifecta of substitutions is limited in publicly accessible literature, this guide synthesizes findings from structurally related quinoline derivatives to provide a predictive framework for its potential as an anticancer agent. By examining the influence of substitutions at the C4, C8, and C3 positions, we can extrapolate a structure-activity relationship (SAR) to guide future research and development.
The Quinoline Core: A Foundation for Anticancer Activity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle.[1][2] The versatility of the quinoline scaffold allows for substitutions at multiple positions, each influencing the compound's biological activity and target specificity.
Deconstructing the Substituents: A Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of a quinoline derivative is intricately linked to the nature and position of its substituents. Here, we analyze the key functional groups of this compound to build a comparative SAR profile.
The Significance of the 4-Chloro Substituent
The presence of a chlorine atom at the C4 position of the quinoline ring is a common feature in many biologically active molecules. This substitution can significantly impact the compound's reactivity and its ability to interact with biological targets. The chloro group is an electron-withdrawing group, which can influence the electronic distribution of the entire quinoline system. Furthermore, the 4-chloro position is susceptible to nucleophilic substitution, making it a valuable handle for the synthesis of a diverse library of analogs.[4][5]
The Role of the 8-Cyano Group
Substitutions at the C8 position of the quinoline ring have been shown to modulate cytotoxic activity. While direct data on the 8-cyano group in this specific scaffold is scarce, studies on other 8-substituted quinolines offer valuable insights. For instance, the introduction of electron-withdrawing groups at this position can enhance anticancer activity. The cyano group (C≡N) is a potent electron-withdrawing group and a hydrogen bond acceptor, which could facilitate interactions with specific biological targets.
The Ethyl 3-Carboxylate Moiety: A Modulator of Activity
The ester group at the C3 position, specifically an ethyl carboxylate, is another critical determinant of the molecule's biological profile. Quinoline-3-carboxylic acid derivatives have been reported to possess significant antiproliferative activity.[6][7][8] The ester functionality can influence the compound's lipophilicity, cell permeability, and metabolic stability. Hydrolysis of the ester to the corresponding carboxylic acid can also alter the compound's activity and selectivity.[7]
Comparative In Vitro Efficacy: Insights from Analogs
In the absence of direct experimental data for this compound, we can draw comparisons with structurally related compounds to predict its potential efficacy. The following table summarizes the in vitro cytotoxicity of various quinoline derivatives against different cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | |
| (E)-N1-(6-Chloro-2-(4-methoxystyryl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine | H-460 (Lung), HT-29 (Colon), HepG2 (Liver), SGC-7901 (Gastric) | 0.03 - 1.24 | [1] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline | HL-60 (Leukemia), U937 (Lymphoma) | 19.88 ± 3.35 µg/ml, 43.95 ± 3.53 µg/ml | [1] |
| Quinoline-3-carboxylate derivatives (4m, 4n) | MCF-7 (Breast) | 0.33 | [8] |
| Quinoline-3-carboxylate derivatives (4k, 4m) | K562 (Leukemia) | 0.28 | [8] |
| 7-chloro-(4-thioalkylquinoline) derivatives | Various cancer cell lines | Varies | [4] |
| 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylate | Antimicrobial activity noted | - | [9] |
| Ethyl 4-chloroquinoline-3-carboxylate | Skin and eye irritant | - | [10] |
Note: The presented data is for structurally related but not identical compounds. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Postulated Mechanism of Action
Based on the known mechanisms of action of similar quinoline derivatives, this compound and its analogs could potentially exert their anticancer effects through one or more of the following pathways:
-
Topoisomerase Inhibition: Many quinoline derivatives are known to intercalate with DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.
-
Kinase Inhibition: The quinoline scaffold is a common pharmacophore in kinase inhibitors. These compounds could potentially target protein kinases involved in cancer cell signaling pathways.[11]
-
Induction of Apoptosis: The cytotoxic effects are often mediated by the induction of programmed cell death (apoptosis) through intrinsic or extrinsic pathways.[12]
-
Cell Cycle Arrest: These compounds may cause cell cycle arrest at different phases, preventing cancer cell proliferation.[1][12]
The following diagram illustrates a generalized workflow for investigating the anticancer properties of novel quinoline compounds.
Caption: A general workflow for the in vitro evaluation of novel quinoline-based anticancer agents.
Experimental Protocols
To ensure the reproducibility and validity of in vitro efficacy studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of quinoline derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline analogs (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the quinoline analogs at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
The following diagram illustrates the principles of the Annexin V/PI apoptosis assay.
Caption: Differentiation of cell populations in the Annexin V/PI assay.
Conclusion and Future Directions
While direct experimental evidence for the in vitro efficacy of this compound is not yet prevalent in the scientific literature, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer agent. The combination of a 4-chloro substituent, an 8-cyano group, and an ethyl 3-carboxylate moiety on the quinoline scaffold presents a unique chemical entity with the potential for potent and selective cytotoxicity against cancer cells.
Future research should focus on the synthesis of a series of this compound analogs with modifications at various positions to establish a definitive structure-activity relationship. Comprehensive in vitro screening against a panel of cancer cell lines, followed by detailed mechanistic studies, will be crucial to validate the therapeutic potential of this promising class of compounds.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl 2-bromo-4-chloroquinoline-3-carboxylate | 1379615-56-1 | Benchchem [benchchem.com]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. Ethyl 4-Chloroquinoline-3-carboxylate | C12H10ClNO2 | CID 268963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Quinoline-Based Anticancer Agents: A Guide for Researchers
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, planar structure and the presence of a nitrogen atom allow for diverse chemical modifications, leading to compounds with a wide range of biological activities.[3] In oncology, quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in development.[4][5][6] These agents exhibit remarkable efficacy by targeting various key signaling pathways implicated in cancer progression.[1]
This guide provides a comparative analysis of quinoline-based anticancer agents, categorized by their primary mechanisms of action. We will delve into their structure-activity relationships, compare their cytotoxic profiles using experimental data, and provide detailed protocols for key assays used in their evaluation.
I. Tyrosine Kinase Inhibitors (TKIs): Targeting Aberrant Growth Factor Signaling
Receptor tyrosine kinases (RTKs) are crucial regulators of cellular processes such as proliferation, survival, and migration.[7] Their dysregulation is a common driver of tumorigenesis, making them prime targets for cancer therapy.[8][9] Quinoline-based compounds have proven to be highly effective ATP-competitive inhibitors of several important RTKs, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8]
A. EGFR Inhibitors
The EGFR signaling pathway, upon activation by ligands like EGF, triggers downstream cascades including the RAS/RAF/MAPK and PI3K/Akt pathways, promoting cell proliferation and survival.[9][10] Overexpression or mutation of EGFR is prevalent in various cancers, including non-small cell lung cancer and breast cancer.[8]
dot
Caption: EGFR Signaling Pathway and Inhibition by Quinoline-based agents.
B. VEGFR Inhibitors
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[11] The VEGFR signaling pathway, primarily activated by VEGF-A binding to VEGFR2, is a key regulator of this process.[12][13] Inhibition of VEGFR2 is a well-established anti-angiogenic strategy in cancer treatment.[11][14]
Caption: Mechanism of Topoisomerase Inhibition by Quinoline-based agents.
III. PI3K/Akt/mTOR Pathway Inhibitors: Disrupting a Central Survival Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. I[15][16]ts deregulation is a frequent event in many human cancers, making it an attractive target for therapeutic intervention. Q[15][16]uinoline-based compounds have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.
Caption: PI3K/Akt/mTOR Pathway and Inhibition by Quinoline-based agents.
A novel quinoline-based compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), has been identified as a potent mTOR inhibitor with an IC50 value of 64 nM in a cell-free assay. T[17]his compound was found to be a strong inhibitor of the PI3K-Akt-mTOR-p70S6K cascade in human promyelocytic leukemia HL-60 cells.
[17]### IV. Experimental Protocols for Evaluation of Quinoline-Based Anticancer Agents
The following are standardized protocols for key in vitro assays used to characterize the anticancer activity of quinoline-based compounds.
A. Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: A typical workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment. 2[22]. Compound Treatment: Treat the cells with various concentrations of the quinoline-based compound and a vehicle control. I[22]ncubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. 4[12]. Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. 5[20]. Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader. 6[20]. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
[3]Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Preparation: Harvest both adherent and floating cells and wash them with cold PBS. 2[23]. Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. 3[8]. Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension. 4[23]. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. 5[3]. Analysis: Analyze the stained cells by flow cytometry without delay. V[24]iable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
[3][24]#### C. Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA and quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.
Protocol:
-
Cell Fixation: Harvest cells and fix them in cold 70% ethanol while vortexing to prevent clumping. I[4][25]ncubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS. 3[4]. Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA). 4[25]. Incubation: Incubate for 15-30 minutes at room temperature. 5[25]. Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Quinoline-based anticancer agents represent a diverse and highly successful class of therapeutics. Their versatility allows for the targeting of multiple oncogenic pathways, from aberrant growth factor signaling to DNA replication and central survival cascades. The comparative analysis presented in this guide highlights the distinct profiles of different quinoline derivatives, underscoring the importance of understanding their specific mechanisms of action for their rational application in cancer therapy.
Future research in this field will likely focus on the development of next-generation quinoline derivatives with improved selectivity and potency, as well as the design of multi-targeted agents to overcome drug resistance. The continued application of the robust experimental protocols detailed herein will be crucial for the preclinical evaluation and advancement of these promising anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. bosterbio.com [bosterbio.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenvatinib (E7080) | receptor tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. oncotarget.com [oncotarget.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. scispace.com [scispace.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Comparative Guide to Validating the Mechanism of Action of Quinoline Compounds
The quinoline scaffold, a fusion of a benzene and a pyridine ring, represents a quintessential "privileged structure" in medicinal chemistry.[1][2][3] Its derivatives form the backbone of numerous therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1][4] However, the journey from a promising bioactive quinoline "hit" to a validated clinical candidate is contingent on a deep and accurate understanding of its mechanism of action (MoA). Simply knowing what a compound does (its phenotype, e.g., kills cancer cells) is insufficient; we must rigorously define how it does it.
This guide provides an integrated, multi-step framework for elucidating and validating the MoA of novel quinoline compounds. We will move beyond rigid protocols to explain the causality behind experimental choices, emphasizing an orthogonal approach where data from computational, biochemical, cellular, and in vivo models are layered to build a cohesive and irrefutable mechanistic narrative.
Part 1: The Initial Hunt: Target Hypothesis Generation and Identification
The first phase of MoA validation is an exploratory process to identify a list of putative biological targets. The goal is to cast a wide net using unbiased methods before committing to resource-intensive validation studies.
Computational & In Silico Approaches: Charting the Possibilities
Before entering the wet lab, computational methods can efficiently prioritize targets and guide experimental design. This is a cost-effective first step to generate testable hypotheses.
-
Rationale: By leveraging the known chemical space of quinoline derivatives and the structural proteome, we can predict potential interactions. This approach is predicated on the principle that structurally similar molecules may share similar targets.
-
Methodologies:
-
Molecular Docking: This technique predicts the preferred orientation of a quinoline compound when bound to a specific protein target. It is particularly useful when prior knowledge suggests a target class, such as kinases or proteases.[5][6][7]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are built from datasets of existing quinoline compounds and their known biological activities.[5][8] These models can then predict the activity of novel analogues and highlight key chemical features essential for their function.[9]
-
Affinity-Based Proteomics: Fishing for a Target
This biochemical approach directly uses the quinoline compound as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.
-
Causality: The principle is straightforward: a protein that physically and specifically binds to the compound is a strong candidate for its direct target. The key to a trustworthy result lies in distinguishing true binders from non-specific "sticky" proteins.
-
Self-Validating Protocol: A robust affinity chromatography experiment requires a negative control. This is typically an inactive structural analogue of the quinoline compound. Proteins that bind to the active compound but not the inactive control are considered high-confidence hits.[10][11]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize two versions of the quinoline compound: the active "bait" and an inactive analogue. Both must possess a linker for covalent attachment to chromatography beads (e.g., NHS-activated Sepharose).
-
Column Preparation: Covalently couple the active probe, inactive probe, and a "mock" control (linker only) to separate batches of beads to create three distinct columns.
-
Lysate Preparation: Prepare a native protein lysate from target cells or tissues.
-
Affinity Capture: Incubate the lysate with each of the three columns to allow for protein binding.
-
Washing: Extensively wash the columns with buffer to remove non-specific binders. This step is critical for reducing background noise.[10]
-
Elution: Elute the bound proteins from the columns, often using a denaturing buffer or by competitively displacing them with a high concentration of the free compound.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique bands present in the "active bait" lane via LC-MS/MS. These are the primary target candidates.
Workflow for Target Identification
Caption: A multi-pronged workflow for generating a list of putative targets for a novel quinoline compound.
Part 2: In Vitro Validation: From Hypothesis to Confirmed Interaction
With a list of candidate targets, the next phase is to rigorously validate the direct interaction in controlled, in vitro settings and elucidate its downstream cellular consequences.
Direct Target Engagement & Biochemical Assays
These experiments aim to answer a simple question: Does the compound directly interact with the purified target protein and modulate its function?
-
Rationale: Confirming direct engagement and functional modulation is the cornerstone of MoA validation. These assays provide quantitative data on the compound's potency and selectivity.
-
Key Methodologies:
-
Enzyme Inhibition Assays: If the target is an enzyme (e.g., a kinase), its activity can be measured in the presence of varying concentrations of the quinoline compound to determine an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[2][6][12]
-
Binding Affinity Assays (SPR/ITC): Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) measure the direct binding kinetics and thermodynamics between the compound and the target protein, yielding a dissociation constant (Kd).
-
Cellular Thermal Shift Assay (CETSA): This powerful technique confirms target engagement within intact cells.[13] The principle is that a compound binding to its target protein stabilizes it against heat-induced denaturation.
-
Experimental Protocol: Kinase Inhibition Assay (Example)
-
Reagents: Prepare purified active kinase, its specific substrate, ATP, and the quinoline compound dissolved in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the quinoline compound (from nM to µM range). Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Initiation: Start the reaction by adding a known concentration of ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the product formation. This is often done using luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo®).
-
Data Analysis: Subtract background, normalize the data to the "no inhibitor" control, and plot the percent inhibition versus the log of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Table 1: Sample Kinase Inhibition Data for a Hypothetical Quinoline Compound (Q-123)
| Target Kinase | IC50 (nM) | Selectivity vs. Target A |
| Target A | 15 | 1x |
| Target B | 350 | 23.3x |
| Target C | 1,200 | 80x |
| Target D | >10,000 | >667x |
This data demonstrates that Q-123 is a potent and selective inhibitor of Target A.
Cellular Assays: Confirming the Pathway
After confirming direct target engagement, it's crucial to demonstrate that this interaction leads to the expected biological effects within a living cell.
-
Causality: These experiments link the biochemical activity of the compound to a cellular phenotype. A key principle of trustworthiness is to show a dose-dependent effect that correlates with the compound's biochemical potency (IC50).
-
Key Methodologies:
-
Western Blotting: This technique is used to measure changes in the levels or post-translational modifications (e.g., phosphorylation) of the target protein and its downstream signaling partners.
-
Cell Viability/Cytotoxicity Assays: Assays like the MTT or CCK8 assay measure the compound's effect on cell proliferation and survival.[6][14] The resulting EC50 value should be consistent with the biochemical IC50 and target engagement data.
-
Flow Cytometry: This method can be used to analyze the compound's impact on the cell cycle (e.g., causing cell cycle arrest) or to quantify apoptosis (programmed cell death).[6]
-
Hypothetical Signaling Pathway Inhibition
Caption: A quinoline compound selectively inhibiting a target kinase (Kinase B), thereby blocking downstream signaling.
Part 3: In Vivo Validation: From the Bench to the Organism
The final and most critical stage of MoA validation is to confirm that the compound works by the same mechanism in a whole living organism and demonstrates a therapeutic effect.
-
Rationale: In vitro systems, while controlled, lack the complexity of a whole organism. In vivo studies are essential to understand the compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and ultimate efficacy and safety.
-
Key Methodologies:
-
Disease-Relevant Animal Models: The choice of model is critical. For an anticancer quinoline, this would typically involve tumor xenografts in immunocompromised mice.[15] For an antimalarial, a mouse model of malaria (e.g., P. berghei) would be used.[16]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves measuring the concentration of the drug in the blood and target tissue over time and correlating it with a biomarker of target engagement (e.g., inhibition of target phosphorylation in tumor tissue). A strong PK/PD correlation is powerful evidence for the MoA.
-
Toxicity Studies: Preliminary toxicity assessments in animal models are crucial to establish a therapeutic window and ensure the compound's effects are not due to general toxicity.[9][17]
-
Comparison of Validation Methodologies
The choice of experimental approach depends on the stage of research, available resources, and the specific questions being asked.
Table 2: Comparative Guide to MoA Validation Techniques
| Technique | Primary Goal | Throughput | Information Type | Pros | Cons |
| In Silico Modeling | Hypothesis Generation | Very High | Predictive | Fast, low cost, guides wet lab experiments | Predictive only, requires validation |
| Affinity Chromatography | Target Identification | Low | Direct Binding | Unbiased, identifies direct targets | Can be technically challenging, false positives |
| Biochemical Assays | Quantify Potency | High | Direct Function | Quantitative (IC50), allows for selectivity profiling | Requires purified protein, may not reflect cellular context |
| Cellular Assays | Confirm Pathway | Medium | Indirect Function | Confirms MoA in a biological context, links target to phenotype | Can be complex, off-target effects possible |
| In Vivo Models | Validate Efficacy & MoA | Very Low | Systemic Effect | Highest biological relevance, assesses efficacy & safety | Expensive, time-consuming, ethical considerations |
Conclusion
Validating the mechanism of action of a novel quinoline compound is not a linear process but an iterative cycle of hypothesis, testing, and refinement. A robust validation strategy relies on the convergence of evidence from multiple, orthogonal approaches. By integrating computational predictions, direct biochemical measurements, cellular pathway analysis, and whole-organism efficacy studies, researchers can build a compelling and trustworthy case for their compound's MoA, paving the way for successful drug development.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docta.ucm.es [docta.ucm.es]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Kinase Inhibition
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] In the realm of oncology, quinoline-based molecules have emerged as a significant class of kinase inhibitors, with several compounds gaining FDA approval for the treatment of various cancers.[2][3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Tyrosine kinase inhibitors (TKIs) have revolutionized cancer therapy by targeting these specific enzymes, leading to more effective and less toxic treatments compared to traditional chemotherapy.[4][5]
This guide provides a comprehensive framework for benchmarking a novel quinoline derivative, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate, against a panel of well-characterized and clinically approved tyrosine kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib. These established drugs primarily target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key players in the signaling pathways of many epithelial cancers.[6][7] By presenting key performance data, detailed experimental protocols, and an overview of the relevant signaling pathways, this document aims to equip researchers with the necessary information to objectively evaluate the potential of this compound as a novel therapeutic candidate.
Comparative Inhibitory Activity
A critical aspect of benchmarking a novel compound is the direct comparison of its inhibitory potency against established drugs. The following table summarizes the in vitro biochemical potency (IC50) of this compound (hypothetical data for illustrative purposes) and the reference inhibitors against EGFR and HER2 kinases.
| Target Kinase | This compound (Hypothetical IC50, nM) | Gefitinib (IC50, nM) | Erlotinib (IC50, nM) | Lapatinib (IC50, nM) |
| EGFR | 25 | 10-50[5][8] | 2[7][9] | 10.8[10] |
| HER2 | 150 | >10,000 | 1,890[4] | 9.2[10] |
Understanding the Mechanism: Targeting the EGFR and HER2 Signaling Pathways
EGFR and HER2 are receptor tyrosine kinases that, upon activation by growth factors, initiate a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[10][11][12] Dysregulation of these pathways is a common driver of tumorigenesis.[10] The selected reference inhibitors, Gefitinib, Erlotinib, and Lapatinib, exert their therapeutic effects by binding to the ATP-binding site of the intracellular kinase domain of these receptors, thereby blocking their activation and downstream signaling.[13][14]
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling cascade and the points of inhibition by the benchmarked compounds.
Caption: EGFR and HER2 signaling pathways and points of inhibition.
Experimental Protocols: A Framework for Benchmarking
To ensure scientific integrity and reproducibility, standardized and validated assays are paramount. This section provides detailed, step-by-step methodologies for key experiments to quantitatively assess and compare the performance of this compound.
Experimental Workflow Overview
The following diagram outlines the logical flow of experiments for a comprehensive benchmarking study.
Caption: A streamlined workflow for inhibitor benchmarking.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a decrease in ADP production, which is measured as a decrease in luminescence.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase (e.g., purified EGFR or HER2) and its specific substrate in the appropriate kinase reaction buffer.
-
Prepare serial dilutions of the test compounds (this compound, Gefitinib, Erlotinib, Lapatinib) in DMSO, and then dilute further into the kinase buffer to create a 2X compound solution. A typical starting concentration range is 10 µM to 0.1 nM.
-
Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)
Principle: This assay measures the binding of a test compound to a target protein within intact cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor). Competitive displacement of the tracer by a test compound leads to a loss of BRET signal.[1]
Step-by-Step Protocol:
-
Cell Preparation:
-
Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., EGFR or HER2) fused to NanoLuc® luciferase.
-
Incubate the transfected cells for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest and resuspend the cells in Opti-MEM® I with 4% FBS.
-
Prepare serial dilutions of the test compounds in the same medium.
-
Add the NanoBRET™ tracer specific for the target kinase to the cell suspension at the recommended final concentration.
-
-
Compound Treatment and Incubation:
-
Dispense the cell suspension containing the tracer into the wells of a white 384-well assay plate.
-
Add the diluted test compounds to the appropriate wells. Include vehicle control (e.g., DMSO) for determining the maximum BRET signal.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow binding to reach equilibrium.
-
-
Signal Detection and Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the Extracellular NanoLuc® Inhibitor to minimize background signal.
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~460 nm and acceptor emission at ~618 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Determine the IC50 value for target engagement by plotting the BRET ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Principle: This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells. A decrease in cell viability due to the inhibitory effect of a compound results in a lower ATP level and a reduced luminescent signal.[2][11]
Step-by-Step Protocol:
-
Cell Plating:
-
Seed cancer cell lines known to be dependent on EGFR or HER2 signaling (e.g., A431 for EGFR, SK-BR-3 for HER2) into a 96-well plate at an appropriate density.
-
Incubate the cells overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Include a vehicle control (e.g., DMSO) for 100% viability.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percent viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This guide provides a robust framework for the initial benchmarking of this compound against established tyrosine kinase inhibitors. The presented experimental protocols for in vitro kinase activity, cellular target engagement, and cell proliferation will generate the necessary data to assess its potency and potential as a novel therapeutic agent.
Future studies should expand upon this initial characterization. A broader kinase profiling panel would be essential to determine the selectivity of this compound and to identify potential off-target effects. Furthermore, in vivo studies in relevant cancer xenograft models will be crucial to evaluate its efficacy, pharmacokinetics, and overall therapeutic potential. The insights gained from this comprehensive benchmarking approach will be instrumental in guiding the further development of this promising quinoline-based compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. atcc.org [atcc.org]
- 14. promega.com [promega.com]
A Comparative Guide to the Antimalarial Activity of Quinoline Derivatives
This guide provides an in-depth comparison of the antimalarial activity of various quinoline derivatives, offering experimental data and methodological insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, structure-activity relationships, and comparative efficacy of this critical class of antimalarial agents.
The Enduring Legacy of the Quinoline Scaffold
The quinoline ring system is a cornerstone of antimalarial chemotherapy, a legacy that began with the isolation of quinine from cinchona bark in the 17th century.[1] This heterocyclic aromatic compound, composed of a fused benzene and pyridine ring, serves as the foundational scaffold for a multitude of synthetic antimalarials that have been pivotal in global health.[2][3] The development of synthetic derivatives like chloroquine (CQ) and amodiaquine revolutionized malaria treatment due to their efficacy, safety profile, and low cost.[4] However, the inexorable rise of drug-resistant Plasmodium strains necessitates a continuous effort to discover and develop novel, more robust quinoline-based therapeutics.[5][6] This guide aims to synthesize current knowledge and provide a comparative framework for evaluating these vital compounds.
Mechanism of Action: Disrupting Heme Detoxification
The primary target for most clinically significant quinoline antimalarials is the food vacuole of the intraerythrocytic Plasmodium parasite.[7] During its life cycle, the parasite digests host hemoglobin to acquire essential amino acids, releasing large quantities of toxic free heme (ferriprotoporphyrin IX) as a byproduct.[8] To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline pigment called hemozoin (β-hematin).[7][9]
Quinoline drugs, particularly 4-aminoquinolines like chloroquine, are weak bases that accumulate to high concentrations within the acidic environment of the parasite's food vacuole—a phenomenon known as pH trapping.[5] Once concentrated, these drugs are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization.[8] This inhibition leads to the buildup of toxic free heme, which damages parasitic membranes and proteins, ultimately causing parasite death.[5][9]
References
- 1. e-century.us [e-century.us]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 8. pnas.org [pnas.org]
- 9. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
A Comparative Guide to Novel Quinoline-3-Carboxylate Compounds in In Vivo Preclinical Models
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides an in-depth comparison of novel quinoline-3-carboxylate and quinoline-3-carboxamide derivatives against established standards of care in key therapeutic areas: oncology, inflammation, and infectious diseases. We will delve into the causality behind experimental choices and present supporting in vivo data to offer a clear perspective on the potential of these emerging drug candidates.
The Versatile Quinoline Core: A Foundation for Diverse Therapeutic Applications
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural products and synthetic compounds with significant biological activity. The substituent at the 3-position, particularly a carboxylate or carboxamide group, has been a fertile ground for the development of compounds with potent and selective pharmacological profiles. These derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors, leading to their investigation as anticancer, anti-inflammatory, and antibacterial agents.[1][2]
In Vivo Anticancer Efficacy: A New Generation of Cytotoxic Agents
The development of novel anticancer agents with improved efficacy and reduced toxicity remains a critical challenge in oncology. Several novel quinoline-3-carboxylate derivatives have demonstrated promising in vivo antitumor activity, often benchmarked against the platinum-based drug, cisplatin.
One notable study evaluated the in vivo anticancer effect of the novel quinoline derivative 91b1 in a xenograft model using nude mice.[3] The results demonstrated that compound 91b1 significantly reduced tumor size, suggesting its potential as an anticancer agent.[3] The study also indicated that 91b1 might be less toxic than cisplatin to non-tumor cells, a significant advantage in cancer chemotherapy.[3] The proposed mechanism of action for some of these compounds involves the downregulation of specific genes like Lumican, which is implicated in tumorigenesis.[3]
Comparative In Vivo Anticancer Performance
| Compound Class | Animal Model | Cancer Type | Comparator | Key In Vivo Findings | Reference |
| Novel Quinoline Derivative (91b1) | Nude Mice (Xenograft) | Not Specified | Cisplatin | Significantly reduced tumor size; potentially less toxic than cisplatin to non-tumor cells. | [3] |
| Quinoline-3-carboxylate Derivatives (General) | Nude Mice (Xenograft) | Gastric | Cisplatin | Significant tumor growth inhibition. | [4] |
Experimental Workflow: Murine Xenograft Model for Anticancer Drug Evaluation
The murine xenograft model is a cornerstone for the in vivo evaluation of novel anticancer compounds. Its predictive value for clinical efficacy is well-established.
Causality Behind Experimental Choices:
-
Athymic Nude Mice: These mice lack a thymus, resulting in a deficient immune system that prevents the rejection of human tumor xenografts. This allows for the study of the direct effect of the compound on tumor growth.
-
Subcutaneous Injection: This is the most common and technically straightforward method for establishing solid tumors in xenograft models, allowing for easy monitoring of tumor growth.
-
Tumor Volume Measurement: Regular measurement of tumor dimensions provides a quantitative assessment of the compound's efficacy over time.
-
Body Weight Monitoring: This serves as a general indicator of the compound's toxicity. Significant weight loss can suggest adverse side effects.
Taming Inflammation: Quinoline-3-Carboxamides as Novel Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases. Novel quinoline-3-carboxamide derivatives have been investigated for their anti-inflammatory properties, with diclofenac sodium often serving as the standard for comparison.
In a study utilizing the carrageenan-induced paw edema model in rats, a common method for screening anti-inflammatory drugs, several novel 2-phenyl quinoline-4-carboxamide derivatives were synthesized and evaluated.[5][6] One compound, in particular, demonstrated significant anti-inflammatory activity comparable to that of diclofenac sodium.[5][6] This suggests that the quinoline scaffold can be effectively modified to produce potent anti-inflammatory agents.[5][6]
Comparative In Vivo Anti-inflammatory Performance
| Compound Class | Animal Model | Inflammation Model | Comparator | Key In Vivo Findings | Reference |
| 2-Phenyl Quinoline-4-Carboxamides | Rats | Carrageenan-induced Paw Edema | Diclofenac Sodium | One compound showed anti-inflammatory activity comparable to diclofenac. | [5][6] |
| Pyridine-based Thiadiazole Derivatives | Not Specified | Not Specified | Diclofenac | Three compounds displayed significant anti-inflammatory activity, surpassing the efficacy of diclofenac. | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs.
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week.
-
Grouping: Animals are divided into control, standard (diclofenac), and test groups.
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Causality Behind Experimental Choices:
-
Carrageenan: This sulfated polysaccharide is a potent phlogistic agent that induces a reproducible and well-characterized inflammatory response.
-
Paw Volume Measurement: This provides a direct and quantifiable measure of the inflammatory edema.
-
Time-Course Measurement: Assessing paw volume at multiple time points allows for the evaluation of the onset and duration of the anti-inflammatory effect.
Combating Bacterial Resistance: The Promise of Novel Quinolone Analogs
The rise of multidrug-resistant bacteria is a major global health threat. The quinolone class of antibiotics, which includes ciprofloxacin, has been a mainstay in treating bacterial infections. However, their extensive use has led to the emergence of resistance.[8] Novel quinoline derivatives are being developed to overcome these resistance mechanisms.
Several studies have reported the synthesis of novel quinoline derivatives with potent in vitro activity against a range of Gram-positive and Gram-negative bacteria, with some compounds showing better or comparable activity to ciprofloxacin.[9][10][11] One study highlighted a series of quinoline derivatives with potent activity against multidrug-resistant Gram-positive bacteria, including Clostridioides difficile, and demonstrated their efficacy in an in vivo mouse model.[8]
Comparative In Vitro Antibacterial Activity (MIC µg/mL)
| Compound Class | E. coli | S. aureus | Comparator | Key In Vitro Findings | Reference |
| Novel Quinoline-Hydrazone Derivatives | Active | Active | Ciprofloxacin, Vancomycin | Some derivatives showed better activity against at least two strains compared to the reference drugs. | [10] |
| Quinolone Derivatives | 3.125 | 3.125 | Amoxicillin, Ciprofloxacin | One compound showed excellent activity with a MIC value much smaller than the reference drugs. | [10] |
Signaling Pathway: Quinolone Mechanism of Action
Expertise & Experience:
The primary mechanism of action of quinolone antibiotics is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. Novel quinoline derivatives are being designed to have a higher affinity for these target enzymes or to evade the resistance mechanisms that have evolved in bacteria, such as mutations in the target enzymes or increased efflux of the drug.
Pharmacokinetics and Safety Profile: A Critical Assessment
While in vivo efficacy is a primary endpoint, a favorable pharmacokinetic and toxicity profile is crucial for the successful development of any new drug candidate. Studies on novel quinoline-3-carboxylate derivatives are beginning to address these aspects. For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often employed in the early stages of drug discovery to identify candidates with desirable drug-like properties.[1][2][12]
In vivo studies are essential to validate these predictions. For example, the study on the anticancer compound 91b1 suggested lower toxicity compared to cisplatin, as indicated by the less pronounced effect on the body weight of the treated mice.[3] However, more comprehensive in vivo pharmacokinetic and toxicology studies are needed to fully characterize the safety and disposition of these novel compounds.
Conclusion and Future Directions
The in vivo studies of novel quinoline-3-carboxylate and related derivatives have demonstrated their significant potential as a new generation of therapeutic agents. In oncology, they have shown promising antitumor activity in xenograft models, in some cases with a potentially better safety profile than existing drugs like cisplatin.[3] In the realm of inflammation, certain derivatives have exhibited anti-inflammatory effects comparable to the widely used NSAID, diclofenac.[5][6] Furthermore, in the fight against infectious diseases, novel quinoline compounds are emerging as potent antibacterial agents that can overcome existing resistance mechanisms.[8]
The path forward requires a multi-pronged approach. Further structural modifications of the quinoline-3-carboxylate scaffold are warranted to optimize potency, selectivity, and pharmacokinetic properties. In-depth mechanistic studies are crucial to fully elucidate their modes of action and identify potential biomarkers for patient stratification. Finally, comprehensive preclinical toxicology and safety pharmacology studies are essential to de-risk these promising candidates before their progression into clinical development. The evidence presented in this guide strongly supports the continued investigation of quinoline-3-carboxylate derivatives as a versatile and promising platform for the discovery of novel medicines.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
Introduction: Beyond the Molecule
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is a complex heterocyclic compound featuring a quinoline core. In drug discovery and chemical synthesis, molecules with such scaffolds are of high interest due to their potential biological activity.[1][2] The structure incorporates three key functional groups that dictate its handling and disposal: a halogenated aromatic ring (the chloro- group), a nitrile (the cyano- group), and its core identity as a quinoline derivative .[3] This combination necessitates a disposal protocol that addresses halogenated organic waste regulations, the potential toxicity associated with nitriles, and the prudent handling required for a potentially bioactive or cytotoxic compound.[4][5]
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Hazard Assessment: A Triad of Risks
Understanding the "why" behind a protocol is as critical as the protocol itself. The disposal procedure for this compound is rooted in its specific chemical hazards.
GHS Hazard Profile: According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards:
-
H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4)[3]
-
H312: Harmful in contact with skin (Acute Toxicity, Dermal, Category 4)[3]
-
H332: Harmful if inhaled (Acute Toxicity, Inhalation, Category 4)[3]
Safety data for structurally similar compounds, such as Ethyl 4-Chloroquinoline-3-carboxylate, also indicate it causes significant skin and eye irritation.[6]
| Hazard Classification | GHS Category | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | PubChem[3] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin | PubChem[3] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled | PubChem[3] |
| Skin Irritation | Category 2 | Causes skin irritation | TCI Chemicals |
| Eye Irritation | Category 2A | Causes serious eye irritation | TCI Chemicals |
Causality Behind Precautionary Measures:
-
Halogenated Nature: The chlorine atom classifies this compound as a halogenated organic.[5] Halogenated wastes are incinerated under specific conditions to prevent the formation of persistent environmental pollutants like dioxins.[7] Therefore, they must never be mixed with non-halogenated solvent waste.[5][8]
-
Nitrile Group: While many nitriles are stable, some can release highly toxic hydrogen cyanide gas under acidic or strongly basic conditions or during improper incineration. This reinforces the need for segregated, properly labeled waste streams.
-
Bioactive Potential: The quinoline scaffold is a cornerstone of many pharmaceuticals, including antimalarials and kinase inhibitors.[2][9][10] New chemical entities (NCEs) with such structures should be handled with the same level of caution as cytotoxic drugs until their toxicological profile is fully understood.[4] The Occupational Safety and Health Administration (OSHA) provides extensive guidelines for handling cytotoxic agents, which serve as a valuable framework for ensuring personnel safety.[11][12][13]
Standard Operating Procedure for Disposal
This protocol is designed to be a self-validating system, where each step logically follows from the compound's hazard profile to ensure safety and compliance.
Personal Protective Equipment (PPE)
A fundamental principle of laboratory safety is to establish a barrier between the researcher and the hazard. The following PPE is mandatory when handling this compound in any form (solid, solution, or waste).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A laboratory coat, fully buttoned.
-
Hand Protection: Nitrile gloves. Double-gloving is recommended when handling pure compound or concentrated solutions.
-
Respiratory Protection: All handling of the solid compound or its volatile solutions must be performed inside a certified chemical fume hood to prevent inhalation.[5]
Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in chemical waste management.
Workflow for Waste Segregation:
Caption: Figure 1. Disposal Decision Workflow
Step-by-Step Collection Protocol:
-
Identify the Correct Waste Container: Before starting your experiment, locate your institution's designated hazardous waste accumulation area and identify the correct containers. You will need a container labeled "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste" .[5][8]
-
Label the Container: Ensure the waste container is clearly labeled with its contents. The label must include the full chemical name: "this compound". If it is a mixed waste stream (e.g., dissolved in a solvent), all components must be listed with their approximate percentages.[8]
-
Transferring Waste:
-
Liquids: Carefully pour liquid waste into the designated halogenated liquid waste container using a funnel.
-
Solids: Transfer solid waste, including any unreacted starting material or final product that is not being retained, into the halogenated solid waste container.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[8] This prevents the release of harmful vapors.
-
Decontamination and Disposal of Associated Materials
Any item that comes into contact with the compound is considered contaminated and must be disposed of as hazardous waste.
-
Glassware:
-
Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect this first rinse into the "Halogenated Organic Liquid Waste" container.[14]
-
Subsequent rinses and standard washing can be performed after this initial decontamination step.
-
-
Contaminated PPE and Consumables:
-
Disposable items such as gloves, weigh paper, pipette tips, and contaminated bench paper should be collected in a separate, sealed plastic bag.
-
This bag must be labeled as "Solid Hazardous Waste" and disposed of according to your institution's protocols for solid chemical waste.
-
Emergency Procedures
-
Spills: In case of a spill, immediately alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or a commercial spill kit). Collect the absorbed material using non-sparking tools, place it in a sealed container, and label it for disposal as halogenated solid waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[12]
-
Personal Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eyes: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[15]
-
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a regulatory requirement; it is a critical component of a responsible and safe research environment. By understanding the specific hazards posed by its halogenated, nitrile, and quinoline functionalities, researchers can implement this disposal protocol to protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.[16][17]
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. echemi.com [echemi.com]
- 7. epa.gov [epa.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. orgsyn.org [orgsyn.org]
- 17. biosynce.com [biosynce.com]
A Comprehensive Guide to the Safe Handling of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Analysis and Risk Assessment
This compound is a complex organic molecule with several functional groups that contribute to its potential hazards. A thorough understanding of these hazards is the foundation of safe handling.
-
Quinoline Core: Quinoline and its derivatives can be toxic and are often skin and eye irritants.[1][2] Some quinoline derivatives are also suspected carcinogens or mutagens.[1]
-
Chlorinated Aromatic System: Halogenated aromatic compounds can be toxic and may cause skin and eye irritation or damage.[3] They also require specific disposal procedures to prevent environmental harm.[3]
-
Cyano Group (Nitrile): Organic nitriles are toxic compounds.[4] They can release highly toxic hydrogen cyanide gas upon heating to decomposition or in contact with acids.[4][5]
-
Ester Functionality: While generally less hazardous, the ester group can still contribute to the overall reactivity and toxicological profile of the molecule.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following warnings for this compound:
Given these potential hazards, a comprehensive personal protective equipment (PPE) plan is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Provides a barrier against skin contact.[2] Inspect gloves for any signs of degradation or punctures before use.[2] | Primary |
| Eye Protection | Chemical splash goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[2] | Primary |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2] | Primary |
| Respiratory Protection | N95 (or higher) particulate respirator or an air-purifying respirator with organic vapor cartridges | For handling the solid, powdered form to prevent inhalation of dust particles.[2] For handling solutions or when vapors may be generated.[2] | Task-Dependent |
| Face Protection | Face shield | To be worn over chemical splash goggles when there is a high risk of splashes.[2] | Secondary |
Operational Workflow for Safe Handling
The following step-by-step workflow integrates safety checkpoints from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Preparation
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[2]
-
Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure an eyewash station and safety shower are readily accessible.[1]
Handling
-
Weighing: When weighing the solid compound, use an analytical balance with a draft shield or conduct the weighing within the fume hood to prevent the dispersion of fine particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges may be necessary.[2]
-
Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.[2]
Cleanup and Disposal
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with a suitable solvent (e.g., acetone) and then washed thoroughly.[2] The rinsate should be collected as hazardous waste.[3]
-
Waste Segregation: All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste containing this compound must be disposed of in a clearly labeled hazardous waste container.[2] Halogenated organic waste must be collected separately from non-halogenated waste.[3]
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[2]
-
Waste Disposal: Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.[3]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[1] Collect the absorbent material and place it in a designated hazardous waste container.[1] Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.[1]
Conclusion
The safe handling of this compound is paramount for the well-being of laboratory personnel and the protection of the environment. By understanding the inherent hazards, diligently using the appropriate personal protective equipment, and adhering to the established operational and disposal protocols, researchers can confidently and safely advance their scientific endeavors. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 5. iloencyclopaedia.org [iloencyclopaedia.org]
- 6. This compound | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
